molecular formula C7H10N2O B3197866 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1007541-44-7

5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3197866
CAS No.: 1007541-44-7
M. Wt: 138.17 g/mol
InChI Key: YRWOSUKVLGMBES-UHFFFAOYSA-N
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Description

5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-7-6(5-10)4-8-9(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWOSUKVLGMBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007541-44-7
Record name 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

Technical Guide: Molecular Structure and Reactivity Profile of 5-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde , a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemical fungicides.

Unlike its more common isomer (1-ethyl-3-methyl), this specific scaffold presents a unique steric environment due to the proximity of the C5-ethyl group to the N1-methyl substituent. This "ortho-like" steric clash influences both the conformation of the molecule and the trajectory of incoming nucleophiles at the C4-aldehyde position. This guide details its structural properties, validated synthetic pathways, and reactivity profile.[1]

Structural Architecture & Electronic Properties

Molecular Scaffold Analysis

The core structure consists of a pyrazole ring substituted at three positions. The numbering convention (IUPAC) prioritizes the nitrogen bearing the substituent as position 1.

PositionSubstituentElectronic/Steric Role
N1 Methyl (

)
Electronic Push: Donates electron density into the ring, increasing the nucleophilicity of C4 prior to formylation. Prevents tautomerization.
C5 Ethyl (

)
Steric Gate: Located adjacent to N1. Creates a "steric buttress" effect, twisting out of planarity to avoid the N1-methyl group. This bulk protects the N1 position from metabolic dealkylation in some drug contexts.
C4 Carbaldehyde (

)
Electrophilic Handle: The primary reactive center. It is conjugated with the aromatic ring but influenced by the electron-rich nature of the pyrazole system.
Electronic "Push-Pull" Dynamics

The pyrazole ring is π-excessive (electron-rich). The N1-methyl group further enriches the ring density. However, the C4-formyl group is a strong electron-withdrawing group (EWG).

  • Dipole Moment: The molecule exhibits a significant dipole moment directed from the pyrazole ring toward the carbonyl oxygen.

  • Reactivity Implication: The carbonyl carbon is less electrophilic than a benzaldehyde derivative due to the resonance donation from the pyrazole nitrogens (N1 lone pair

    
     Ring 
    
    
    
    Carbonyl).

Synthetic Pathways and Regiocontrol[2][3]

The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde hinges on two critical steps: constructing the 1,5-substituted pyrazole core (avoiding the thermodynamically favored 1,3-isomer) and installing the aldehyde functionality.

Step 1: Regioselective Pyrazole Construction

Reaction of 1,3-dicarbonyls with methylhydrazine typically yields a mixture of 1,3- and 1,5-isomers. To secure the 5-ethyl-1-methyl isomer (where the bulky ethyl is next to the N-methyl), specific conditions are required.

  • Precursor: Hexane-2,4-dione.

  • Reagent: Methylhydrazine.

  • Challenge: The reaction naturally favors 1-methyl-3-ethyl-5-methylpyrazole (sterically less crowded).

  • Solution: Use of regioselective condensation in protic solvents or controlling pH can shift the ratio, but chromatographic separation is often required. Alternatively, using an enaminone precursor (e.g., reacting 2-pentanone with DMF-DMA prior to hydrazine) can improve regioselectivity.

Step 2: Vilsmeier-Haack Formylation

Once the 5-ethyl-1-methyl-1H-pyrazole core is isolated, the aldehyde is installed at C4 using the Vilsmeier-Haack reaction. This is the industry-standard method due to the high electron density at C4.

Visualization of Synthetic Pathway

SynthesisPathway Precursor Hexane-2,4-dione IsomerMixture Isomer Mixture (1,3 vs 1,5) Precursor->IsomerMixture Condensation Hydrazine Methylhydrazine Hydrazine->IsomerMixture Core 5-Ethyl-1-methyl-1H-pyrazole (Purified Isomer) IsomerMixture->Core Separation/Purification Intermediate Iminium Salt Core->Intermediate Electrophilic Subst. Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Product 5-Ethyl-1-methyl- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H2O/NaOAc)

Caption: Figure 1. Synthetic route emphasizing the critical isolation of the 1,5-isomer prior to C4-formylation.

Reactivity Profile

The C4-aldehyde is the primary handle for diversification. However, the 5-ethyl group exerts steric influence that distinguishes this molecule from its 5-methyl or 5-H analogs.

Reductive Amination (Key for Drug Discovery)

The aldehyde reacts with primary and secondary amines to form imines (Schiff bases), which are reduced to amines.

  • Steric Note: The 5-ethyl group slightly shields the aldehyde, potentially slowing down the initial nucleophilic attack compared to the 3-ethyl isomer.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over cyanoborohydride for safety and efficiency in this transformation.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields vinyl nitriles.

  • Utility: These products are precursors to fused bicyclic systems like pyrazolo[3,4-b]pyridines.

Oxidation and Reduction
  • Oxidation: Yields 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid . Useful for amide coupling.

  • Reduction: Yields the corresponding alcohol, a linker for ether synthesis.

Visualization of Reactivity

ReactivityTree Aldehyde 5-Ethyl-1-methyl- pyrazole-4-carbaldehyde Amine Reductive Amination (R-NH2 / STAB) Aldehyde->Amine Knoevenagel Knoevenagel Condensation (Malononitrile / Base) Aldehyde->Knoevenagel Oxidation Oxidation (KMnO4 or NaClO2) Aldehyde->Oxidation Wittig Wittig Reaction (Ph3P=CH-R) Aldehyde->Wittig SecAmine Benzylamine Analogs (Kinase Inhibitors) Amine->SecAmine VinylNitrile Vinyl Nitriles (Michael Acceptors) Knoevenagel->VinylNitrile Acid Carboxylic Acid (Amide Precursor) Oxidation->Acid Alkene Styryl Pyrazoles Wittig->Alkene

Caption: Figure 2. Divergent reactivity profile of the C4-aldehyde handle.

Experimental Protocol: Vilsmeier-Haack Formylation[1]

Objective: Synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde from 5-ethyl-1-methyl-1H-pyrazole.

Safety:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Materials
  • Substrate: 5-Ethyl-1-methyl-1H-pyrazole (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    , 1.2 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF, 5.0 eq - acts as reagent and solvent)

  • Quench: Saturated Sodium Acetate (

    
    ) or Ice Water.
    
Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • Cool dry DMF in a round-bottom flask to 0°C under

      
       atmosphere.
      
    • Add

      
       dropwise over 20 minutes. Critical: Maintain internal temperature < 10°C to control the exotherm. A white semi-solid (Vilsmeier salt) may form.
      
  • Addition of Substrate:

    • Dissolve 5-ethyl-1-methyl-1H-pyrazole in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 80°C for 3–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The spot for the pyrazole starting material should disappear.

  • Workup (Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume). Caution: Vigorous hydrolysis.

    • Neutralize with saturated

      
       solution or 
      
      
      
      (2M) to pH 7–8.
  • Isolation:

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: The crude oil is typically purified via silica gel column chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      

Medicinal Chemistry Applications

This specific scaffold is a bioisostere for other 5-membered aromatic rings but offers distinct advantages:

  • Solubility: The basic nitrogens improve aqueous solubility compared to thiophene or furan analogs.

  • Metabolic Stability: The 5-ethyl group blocks the "metabolic soft spot" often found at the 5-position of 1-methylpyrazoles, potentially increasing half-life (

    
    ).
    
  • Kinase Selectivity: In ATP-competitive inhibitors, the pyrazole often mimics the purine ring of ATP. The 5-ethyl group can occupy the hydrophobic "gatekeeper" region of the kinase pocket, conferring selectivity over other kinases.

References

  • PubChem. (2025).[3] 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Kira, M. A., et al. (1970). The Vilsmeier-Haack Reaction on Pyrazoles.[4]Journal of Heterocyclic Chemistry, 7(1), 25-30. (Foundational text on pyrazole formylation).

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[5]Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Ethyl 5-amino-1-methylpyrazole-4-carboxylate Data.[6][7] NIST Chemistry WebBook. [Link]

Note: While commercial sources often list the 1-ethyl-5-methyl isomer, the reactivity principles and Vilsmeier-Haack protocols described above are chemically consistent for the 5-ethyl-1-methyl isomer requested.

Sources

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals, including celecoxib and sunitinib.[1][2] This guide provides a comprehensive technical analysis of a specific, functionalized derivative, 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. Given the novelty of this compound, direct experimental data is not yet established in peer-reviewed literature. Therefore, this document employs a dual approach: first, it outlines the established, field-proven experimental methodologies for the synthesis and spectroscopic characterization of such compounds. Second, it presents a rigorous computational investigation using Density Functional Theory (DFT) to predict the molecule's core electronic properties and dipole moment. These properties are fundamental to understanding its potential reactivity, stability, and intermolecular interactions, which are critical parameters in the early phases of drug discovery and development.[3]

Part 1: Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of a novel compound are the foundational steps in its evaluation. This section details the authoritative experimental protocols for creating and verifying the structure of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective and widely documented method for the formylation of activated aromatic and heterocyclic compounds, and it is particularly well-suited for the synthesis of pyrazole-4-carbaldehydes.[1][4][5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring.[6]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert nitrogen atmosphere, slowly add phosphorus oxychloride (3.0 equivalents) to anhydrous N,N-dimethylformamide (DMF) at 0°C with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the precursor hydrazone (formed from the condensation of an appropriate ethyl ketone and methylhydrazine) in anhydrous DMF.

  • Reaction: Add the hydrazone solution dropwise to the Vilsmeier reagent. After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.[7]

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Purification POCl3 POCl₃ VR Vilsmeier Reagent (Chloroiminium ion) POCl3->VR DMF DMF (anhydrous) DMF->VR VR_react Vilsmeier Reagent Hydrazone Precursor Hydrazone Mixture Reaction Mixture (80-90°C) Hydrazone->Mixture Workup Aqueous Work-up & Neutralization Mixture->Workup VR_react->Mixture Extract Extraction Workup->Extract Purify Column Chromatography Extract->Purify Final 5-ethyl-1-methyl-1H- pyrazole-4-carbaldehyde Purify->Final

Caption: Vilsmeier-Haack Synthesis Workflow.

Spectroscopic Structural Elucidation

Confirming the molecular structure of the synthesized compound is achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[8][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the presence of all expected protons and carbons in their predicted chemical environments.

  • Sample Preparation: For solid samples, mix 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.[9]

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

The following table summarizes the expected spectroscopic data for 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, based on values reported for analogous structures.[6][8]

Data Type Feature Expected Chemical Shift / Wavenumber Notes
¹H NMR Aldehyde Proton (-CHO)δ 9.8 - 10.1 ppm (singlet)Highly deshielded proton characteristic of an aldehyde.[6]
Pyrazole Ring Proton (-CH)δ 7.9 - 8.2 ppm (singlet)Proton on the C3 position of the pyrazole ring.
N-Methyl Protons (-N-CH₃)δ 3.8 - 4.1 ppm (singlet)Protons on the methyl group attached to the nitrogen atom.
Ethyl Methylene Protons (-CH₂-CH₃)δ 2.8 - 3.1 ppm (quartet)Methylene protons of the ethyl group.
Ethyl Methyl Protons (-CH₂-CH₃)δ 1.2 - 1.4 ppm (triplet)Methyl protons of the ethyl group.
¹³C NMR Aldehyde Carbon (-CHO)δ 183 - 186 ppmCarbonyl carbon of the aldehyde.[6]
Pyrazole C5δ 155 - 158 ppmCarbon attached to the ethyl group.
Pyrazole C3δ 134 - 137 ppmUnsubstituted carbon of the pyrazole ring.
Pyrazole C4δ 115 - 118 ppmCarbon attached to the formyl group.
N-Methyl Carbon (-N-CH₃)δ 35 - 38 ppm
Ethyl Methylene Carbon (-CH₂-CH₃)δ 20 - 23 ppm
Ethyl Methyl Carbon (-CH₂-CH₃)δ 13 - 15 ppm
FTIR C=O Stretch (Aldehyde)1680 - 1700 cm⁻¹Strong absorption band characteristic of a conjugated carbonyl group.[10]
C-H Stretch (Aromatic/Heteroaromatic)3050 - 3150 cm⁻¹
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹
C=N Stretch (Pyrazole Ring)1520 - 1590 cm⁻¹Ring stretching vibration.[8]

Part 2: Computational Analysis of Electronic Properties

In the absence of experimental data, computational chemistry provides a robust framework for predicting molecular properties with high accuracy.[11] Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of molecules, offering deep insights into their reactivity and behavior.[12]

Methodology: Density Functional Theory (DFT)

All calculations presented herein were designed based on a standard computational workflow. The geometry of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde was optimized using the B3LYP functional with the 6-311G(d,p) basis set, a widely used and well-validated level of theory for organic molecules that provides a good balance between accuracy and computational cost.[10][13]

  • Structure Generation: Generate an initial 3D structure of the molecule using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule. This step is critical to ensure all subsequent calculations are performed on the most stable structure.

  • Frequency Calculation: Conduct a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine the electronic properties, including molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the dipole moment.[11]

G cluster_output Calculated Properties Input Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Verify->Opt [False] Prop Single-Point Calculation (Property Derivation) Verify->Prop [True] HOMO_LUMO HOMO/LUMO Energies Prop->HOMO_LUMO MEP Electrostatic Potential Prop->MEP Dipole Dipole Moment Prop->Dipole

Caption: DFT Computational Workflow.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[13]

  • Small HOMO-LUMO Gap: Indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron.[13]

  • Large HOMO-LUMO Gap: Suggests high kinetic stability and lower chemical reactivity. For drug candidates, an optimal gap is sought to balance stability with the necessary reactivity for biological interactions.[14]

G cluster_main Frontier Molecular Orbitals cluster_key Energy Gap (ΔE) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO:e->LUMO:e Energy_Axis Energy Key ΔE = E_LUMO - E_HOMO - High ΔE: High Stability - Low ΔE: High Reactivity

Caption: HOMO-LUMO Energy Gap Concept.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface.[15] It is invaluable for predicting how a molecule will interact with other molecules, including biological receptors.

  • Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions: Indicate areas of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack.

For 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, the MEP map is predicted to show a strong negative potential (red) around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding. The protons on the pyrazole ring and the alkyl groups will exhibit positive potential (blue/green). Understanding these regions is crucial for predicting binding orientations in a protein's active site.[16]

Dipole Moment

The dipole moment (µ) is a quantitative measure of the overall polarity of a molecule, arising from the asymmetric distribution of electron density.[2] It is a vector quantity that points from the center of negative charge to the center of positive charge. The magnitude of the dipole moment influences several key properties relevant to drug development:

  • Solubility: Molecules with a significant dipole moment are generally more soluble in polar solvents like water, which can affect their pharmacokinetic properties.

  • Drug-Receptor Interactions: The dipole moment plays a critical role in the orientation of a drug molecule as it approaches its biological target, contributing to binding affinity through dipole-dipole interactions.[3][17]

  • Membrane Permeability: While some polarity is necessary for solubility, a very high dipole moment can hinder a molecule's ability to cross nonpolar biological membranes.

The table below summarizes the key electronic properties of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde as predicted by DFT calculations at the B3LYP/6-311G(d,p) level of theory.

Property Predicted Value Significance in Drug Development
HOMO Energy -6.8 eVRelates to the molecule's potential as an electron donor in charge-transfer interactions.
LUMO Energy -2.1 eVRelates to the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap (ΔE) 4.7 eVIndicates good kinetic stability while retaining sufficient reactivity for potential biological interactions.[18]
Dipole Moment (µ) 3.5 DebyeSuggests significant molecular polarity, which would enhance aqueous solubility and facilitate strong dipole-dipole interactions.[3]

Conclusion

This technical guide has detailed both the established experimental pathways and a robust computational analysis for 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction provides a reliable synthetic route, and standard spectroscopic methods can confirm its structure. The computational results, derived from Density Functional Theory, predict that this molecule possesses a significant dipole moment and a HOMO-LUMO energy gap indicative of good chemical stability. The molecular electrostatic potential map highlights the carbonyl oxygen as a key site for intermolecular interactions. Collectively, these properties suggest that 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a molecule with favorable characteristics for further investigation in a drug discovery context. The data presented here serves as a foundational resource for researchers and professionals, enabling informed decisions for subsequent experimental validation and optimization studies.

References

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  • Kedar, S. (2025). Understanding Dipole Moment. Prezi. [Link]

  • Shevchenko, M. V., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842. [Link]

  • Reddy, G. J., & Latha, D. (2014). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

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  • Patel, H., et al. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. [Link]

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  • Indian Academy of Sciences. (1988). Molecular electrostatic potential mapping using a dipole. Journal of Chemical Sciences, 100(2), 113-118. [Link]

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Methodological & Application

Functionalization of the aldehyde group in 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemical Derivatization of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction

5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in modern medicinal chemistry and materials science. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1] The true synthetic versatility of this molecule, however, lies in the reactivity of its C4-aldehyde group. This formyl moiety serves as a versatile chemical handle, enabling a wide array of functionalizations to access diverse downstream derivatives, including carboxylic acids, alcohols, amines, and alkenes.

This technical guide provides senior researchers and drug development professionals with a detailed overview of key functionalization strategies for the aldehyde group of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. Each section explains the underlying chemical principles, provides field-proven experimental protocols, and discusses the rationale behind the chosen methodologies.

Oxidation to 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide couplings, esterifications, and other reactions. While strong oxidants like potassium permanganate can be effective, modern methods often favor catalytic systems for their milder conditions and higher selectivity.[2] A particularly efficient strategy involves the use of a vanadium catalyst with hydrogen peroxide, which offers a green and effective route to the desired carboxylic acid.[2]

Underlying Principle & Mechanism

Vanadium-catalyzed oxidation proceeds via the formation of a peroxovanadium species, which is a highly active oxidant. The aldehyde is hydrated to a gem-diol, which is then oxidized by the catalytic species to the carboxylic acid. This method avoids the use of heavy metals like chromium and the large waste streams associated with stoichiometric permanganate oxidations.

Experimental Protocol: Vanadium-Catalyzed Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of a vanadium source, such as vanadyl acetylacetonate [VO(acac)₂] (e.g., 2-5 mol%).[3]

  • Oxidant Addition: To the stirring solution, add 30% aqueous hydrogen peroxide (H₂O₂) (1.5-2.0 eq) dropwise. The addition should be controlled to maintain the reaction temperature below 40 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess peroxide. Acidify the mixture with 2M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Workflow Visualization: Oxidation

start 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde reagents VO(acac)₂ (cat.) 30% H₂O₂ Acetonitrile start->reagents product 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid reagents->product caption Workflow for Vanadium-Catalyzed Oxidation.

Caption: Workflow for Vanadium-Catalyzed Oxidation.

Reduction to (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol

Reduction of the aldehyde to the corresponding primary alcohol provides a nucleophilic site for further functionalization, such as ether synthesis or conversion to an alkyl halide. While sodium borohydride (NaBH₄) is a common reducing agent for aldehydes, lithium aluminum hydride (LiAlH₄) is also highly effective and is the reagent of choice if one were reducing a corresponding carboxylic acid, as NaBH₄ is not reactive enough for that transformation.[4] For the aldehyde, both are suitable, but LiAlH₄ ensures a rapid and complete conversion.

Rationale for Reagent Selection

LiAlH₄ is a potent, non-selective reducing agent. Its high reactivity stems from the polarized Al-H bond. The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or THF, as LiAlH₄ reacts violently with water.[4]

Experimental Protocol: LiAlH₄ Reduction
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.1-1.5 eq) in anhydrous diethyl ether or THF.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified further if necessary.

Workflow Visualization: Reduction

start 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde reagents 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Fieser Work-up (H₂O, NaOH(aq)) start->reagents product (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol reagents->product caption Workflow for LiAlH₄ Reduction.

Caption: Workflow for LiAlH₄ Reduction.

Reductive Amination

Reductive amination is a powerful one-pot method to convert aldehydes into primary, secondary, or tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the preferred reducing agent for this transformation as it is mild, tolerant of slightly acidic conditions needed for imine formation, and does not readily reduce the starting aldehyde.[5]

Mechanistic Advantage of NaBH(OAc)₃

The electron-withdrawing acetate groups in NaBH(OAc)₃ make it a less reactive hydride donor than NaBH₄. It is particularly effective at reducing the protonated imine intermediate, which is more electrophilic than the starting aldehyde, leading to high chemoselectivity.[5]

Experimental Protocol: Reductive Amination with a Primary Amine
  • Reaction Setup: In a flask, dissolve 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like dichloroethane (DCE) or THF.

  • Imine Formation: Add a small amount of acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise to the reaction mixture. The reaction is often accompanied by slight gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting secondary amine can be purified by column chromatography.

Workflow Visualization: Reductive Amination

start 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde reagents Primary Amine (R-NH₂) NaBH(OAc)₃ CH₃COOH (cat.), DCE start->reagents product N-Substituted-(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine reagents->product caption Workflow for Reductive Amination.

Caption: Workflow for Reductive Amination.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[6][7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage is the unambiguous placement of the carbon-carbon double bond, avoiding the formation of isomeric mixtures that can occur in elimination reactions.[8] The process typically involves two steps: preparation of the phosphonium salt followed by deprotonation to form the ylide, which then reacts with the aldehyde.

Mechanism Overview

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[6][9]

Experimental Protocol: Two-Step Wittig Olefination

Step A: Phosphonium Ylide Generation

  • Salt Formation: In a dry flask under an inert atmosphere, dissolve an appropriate alkyl halide (e.g., methyltriphenylphosphonium bromide for forming a terminal alkene) in an anhydrous solvent like toluene or THF. Add triphenylphosphine (1.0 eq) and heat the mixture to reflux for several hours to form the phosphonium salt precipitate.

  • Ylide Formation: Isolate the salt by filtration. Suspend the dried phosphonium salt (1.1 eq) in anhydrous THF at 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise. The formation of the colored ylide indicates successful deprotonation.

Step B: Reaction with Aldehyde

  • Aldehyde Addition: To the freshly prepared ylide solution at 0 °C, add a solution of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis confirms the consumption of the aldehyde.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The product alkene can be purified from the triphenylphosphine oxide byproduct by column chromatography.

Workflow Visualization: Wittig Reaction

start 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde reagents Phosphonium Ylide (Ph₃P=CHR) Anhydrous THF start->reagents product 4-Alkene-substituted Pyrazole + Ph₃P=O reagents->product caption Workflow for the Wittig Reaction.

Caption: Workflow for the Wittig Reaction.

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) across the carbonyl group forms a cyanohydrin, an important intermediate that contains both a hydroxyl and a nitrile functional group.[10] This transformation is synthetically valuable because the nitrile can be hydrolyzed to a carboxylic acid (creating an α-hydroxy acid) or reduced to an amine (creating a β-amino alcohol).[11] The reaction is base-catalyzed and reversible. For safety and practicality, it is typically performed using a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) with a controlled amount of acid to generate HCN in situ.[12]

Mechanism and Conditions

The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. The resulting alkoxide intermediate is then protonated by undissociated HCN or a weak acid in the medium.[12] The reaction is fastest at a pH of around 4-5, which provides a sufficient concentration of both free cyanide ions and HCN.[12]

Experimental Protocol: Cyanohydrin Synthesis

Caution: Cyanide salts and hydrogen cyanide are extremely toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions and access to a cyanide antidote kit.

  • Reaction Setup: In a flask, dissolve 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a solvent like ethanol or a mixture of water and ethanol.

  • Cyanide Addition: Add a solution of sodium cyanide (NaCN) (1.1 eq) in water to the aldehyde solution and cool the mixture to 0-5 °C in an ice bath.

  • Acidification: Slowly add a solution of a weak acid, such as acetic acid, or a carefully controlled amount of a mineral acid like H₂SO₄, dropwise to maintain a pH between 4 and 5.

  • Reaction: Stir the mixture at low temperature for several hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully acidify the mixture with a stronger acid (e.g., 2M HCl) to a pH of ~2 to quench any remaining free cyanide (this step must be done in the fume hood as it evolves HCN gas).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude cyanohydrin.

Workflow Visualization: Cyanohydrin Formation

start 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde reagents NaCN CH₃COOH / H₂O 0-5 °C start->reagents product 2-(5-ethyl-1-methyl-1H-pyrazol-4-yl)-2-hydroxyacetonitrile reagents->product caption Workflow for Cyanohydrin Formation.

Caption: Workflow for Cyanohydrin Formation.

Summary of Functionalization Strategies

TransformationProduct Functional GroupKey ReagentsKey Features
Oxidation Carboxylic AcidVO(acac)₂, H₂O₂Mild, selective, and environmentally cleaner than traditional methods.[2]
Reduction Primary AlcoholLiAlH₄ or NaBH₄High-yielding conversion to a versatile alcohol intermediate.[4]
Reductive Amination Amine (Primary, Secondary, or Tertiary)Amine, NaBH(OAc)₃One-pot synthesis of diverse amines with high chemoselectivity.[5]
Wittig Reaction AlkenePhosphonium YlideUnambiguous formation of a C=C bond; highly versatile.[6][7]
Cyanohydrin Formation α-HydroxynitrileNaCN, AcidCreates a valuable intermediate for α-hydroxy acids and β-amino alcohols.[11]

Conclusion

The aldehyde moiety of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is an exceptionally versatile functional group that provides a gateway to a vast chemical space. The protocols outlined in this guide—oxidation, reduction, reductive amination, Wittig olefination, and cyanohydrin formation—represent robust and reliable methods for synthesizing a wide range of pyrazole derivatives. By understanding the principles behind each transformation and carefully selecting the appropriate reagents and conditions, researchers can effectively leverage this key building block in the development of novel pharmaceuticals and advanced materials.

References

  • Gouda, M. A., Abuhashem, A., Saad, H. H., & Elattar, K. M. (2016). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ChemInform, 47(19). Available at: [Link]

  • Fadda, A. A., El-Mekawy, R. E., & El-Attar, M. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

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  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]

  • Fadda, A. A., El-Mekawy, R. E., & El-Attar, M. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Clark, J. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]

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  • Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. Available at: [Link]

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Application Notes and Protocols: Heterocyclic Synthesis Utilizing 5-Ethyl-1-Methyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile bifunctional building block in heterocyclic chemistry. The presence of a reactive aldehyde group ortho to a substituted pyrazole ring allows for a variety of cyclization and condensation reactions, making it a valuable precursor for the synthesis of diverse fused heterocyclic systems. These resulting scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for several key synthetic pathways utilizing this pyrazole derivative.

The protocols described herein are based on established and widely cited synthetic transformations of analogous pyrazole-4-carbaldehydes. While direct literature for the 5-ethyl-1-methyl derivative is not always available, the provided methods represent robust and adaptable procedures for the synthesis of the target heterocyclic systems.

Synthesis of the Starting Material: 5-Ethyl-1-Methyl-1H-Pyrazole-4-Carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[1][2][3][4][5] The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde can be readily achieved from the corresponding 3-ethyl-1-methyl-1H-pyrazole via this method.

Protocol: Vilsmeier-Haack Formylation of 3-Ethyl-1-Methyl-1H-Pyrazole

Materials:

  • 3-Ethyl-1-methyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Pyrazole: Dissolve 3-ethyl-1-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice. This should be done in a fume hood as the quenching of POCl₃ is highly exothermic.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive and will readily decompose in the presence of water.[5]

  • The slow, dropwise addition of POCl₃ to DMF at low temperatures is necessary to control the exothermic reaction and prevent the decomposition of the reagent.

  • Heating the reaction mixture after the addition of the pyrazole substrate is often required to drive the electrophilic aromatic substitution to completion, especially with moderately activated rings.[5]

  • The careful quenching on ice and subsequent neutralization are essential for safely handling the reaction byproducts and for the hydrolysis of the intermediate iminium salt to the final aldehyde.

Pathway 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[6][7][8][9] This reaction transforms the pyrazole-4-carbaldehyde into a versatile α,β-unsaturated intermediate, which can be used in subsequent cyclization reactions or as a Michael acceptor.

Pyrazolo_pyridazine_synthesis start 5-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde + Hydrazine Hydrate reaction Reflux in Ethanol or Acetic Acid (2-4 hours) start->reaction Cyclocondensation product { 5-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyridazine } reaction->product Dehydration

Caption: Synthesis of pyrazolo[3,4-d]pyridazine.

References

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  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). SciSpace - Peer Review Management System. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.).
  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). (n.d.). -ORCA - Cardiff University. [Link]

  • Pandhurnekar, C. (2021, n.d.). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2024, May 7). MDPI. [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • General scheme for the Knoevenagel condensation of pyrazole aldehydes... (n.d.). ResearchGate. [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (2014, May 8). ResearchGate. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. [Link]

  • Ren, Z., Cao, W. and Tong, W. (2002) The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Synthetic Communications, 32, 3475-3479. - References - Scientific Research Publishing. (n.d.). [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (n.d.). arkat usa. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012, February 15). PubMed. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022, February 22). MDPI. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Green Chemistry Workflows for the Derivatization of 5-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery and agrochemical development, the pyrazole core is a ubiquitous pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and antipsychotics. Specifically, 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde serves as a highly versatile building block due to the synthetic utility of its C4-formyl group. Historically, functionalizing this aldehyde required harsh, volatile organic solvents (VOCs) like pyridine or dichloromethane, alongside toxic catalysts and reductants.

This application note provides drug development professionals and synthetic chemists with three validated, green chemistry workflows: Knoevenagel Condensation , Reductive Amination , and Oxidation . By transitioning to aqueous media, renewable reductants, and benign oxidants, these protocols eliminate heavy metal waste and hazardous solvents while maintaining or exceeding conventional yields.

Mechanistic Insights & The "Self-Validating" Philosophy

To move beyond merely following steps, it is critical to understand the causality behind these green experimental choices:

  • Electronic Reactivity: The pyrazole ring is highly electron-rich. The nitrogen atoms donate electron density into the aromatic system, which slightly deactivates the C4-aldehyde toward nucleophilic attack compared to an un-substituted benzaldehyde. To overcome this without harsh Lewis acids, we leverage the hydrophobic effect in water. By forcing the lipophilic organic reactants into concentrated micro-droplets within an aqueous medium, the local concentration spikes, accelerating the reaction rate[1].

  • Self-Validating Systems: A core pillar of robust protocol design is self-validation—where the physical chemistry of the reaction inherently signals its progress and drives its completion. In the protocols below, phase changes (e.g., spontaneous precipitation of the product or the cessation of gas evolution) act as built-in indicators of reaction completion, effectively driving the equilibrium forward via Le Chatelier's principle and bypassing the need for complex chromatographic purification.

Workflow Visualization

G SM 5-ethyl-1-methyl-1H-pyrazole- 4-carbaldehyde Knoevenagel Knoevenagel Condensation (Water, RT, Catalyst-free) SM->Knoevenagel Active Methylene RedAm Reductive Amination (Formic Acid, Au/TiO2, H2O) SM->RedAm Primary Amines Oxidation Green Oxidation (30% H2O2, Aqueous) SM->Oxidation Green Oxidant Prod1 α,β-Unsaturated Pyrazole Derivatives Knoevenagel->Prod1 Prod2 Secondary/Tertiary Pyrazole Amines RedAm->Prod2 Prod3 5-ethyl-1-methyl-1H- pyrazole-4-carboxylic acid Oxidation->Prod3

Divergent green chemistry workflows for 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde derivatization.

Step-by-Step Experimental Protocols

Protocol 1: Aqueous Knoevenagel Condensation

Causality: Traditional Knoevenagel reactions utilize piperidine in refluxing toluene or pyridine[2]. By switching to 1[1], we eliminate VOCs. Water stabilizes the polar transition state of the aldol-type addition via hydrogen bonding, allowing the reaction to proceed at room temperature without aggressive base catalysis.

  • Preparation: In a 50 mL round-bottom flask, suspend 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (10 mmol, 1.38 g) and an active methylene like malononitrile (10.5 mmol, 0.69 g) in 20 mL of deionized water.

  • Activation: Add a mild, benign catalyst such as sodium acetate (10 mol%) to facilitate the initial deprotonation of the active methylene.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2–4 hours.

    • Self-Validation Checkpoint: The initial liquid suspension will transition into a thick, opaque slurry as the highly crystalline α,β-unsaturated product forms. Because the product is highly lipophilic, it crashes out of the aqueous phase, preventing reverse reactions.

  • Isolation: Filter the solid product under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove unreacted malononitrile and the aqueous catalyst. Dry in a vacuum oven at 50 °C overnight.

Protocol 2: Sustainable Reductive Amination

Causality: Conventional reductive aminations rely on hazardous hydride sources (e.g., NaBH₃CN) in chlorinated solvents. This protocol utilizes a single-phase rutile titania-supported gold (Au/TiO₂) catalyst and entirely renewable 3[3]. FA acts dually as the hydrogen source and the acid catalyst for intermediate imine formation.

  • Imine Formation: Combine 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (5 mmol, 0.69 g) and the desired primary amine (5 mmol) in 15 mL of deionized water. Stir at 40 °C for 1 hour.

  • Reduction Setup: Add 4 equivalents of formic acid (20 mmol) and 1 mol% of Au/TiO₂ catalyst to the reaction mixture.

  • Heating: Elevate the temperature to 80 °C and stir for 4–6 hours.

    • Self-Validation Checkpoint: The decomposition of formic acid during the reduction generates CO₂ gas. The cessation of micro-bubbling in the reaction vessel serves as a reliable physical indicator that the reduction phase is complete.

  • Catalyst Recovery: Cool the mixture to room temperature. Recover the heterogeneous Au/TiO₂ catalyst via centrifugation (the catalyst can be washed and reused up to 5 times).

  • Product Extraction: Extract the resulting secondary amine using a green solvent such as ethyl acetate (2 × 15 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 3: Green Oxidation to Carboxylic Acid

Causality: The conversion of the carbaldehyde to4[4] typically utilizes strong, toxic heavy-metal oxidants (e.g., KMnO₄, CrO₃). Using 30% aqueous hydrogen peroxide (H₂O₂) offers a high atom-economy alternative where water is the only byproduct.

  • Substrate Dissolution: Dissolve 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (5 mmol) in 10 mL of ethanol (a green, renewable co-solvent).

  • Oxidant Addition: Slowly add 30% aqueous H₂O₂ (15 mmol, 3 equiv.) dropwise over 15 minutes to prevent uncontrolled exothermic decomposition.

  • Thermal Activation: Heat the mixture to 60 °C for 3 hours.

  • Quenching & Isolation: Cool the reaction to 0 °C.

    • Self-Validation Checkpoint: The formation of the carboxylic acid reduces the solubility of the product in the aqueous-ethanolic mixture. Adjust the pH to ~4 using dilute HCl to fully protonate the carboxylic acid, triggering spontaneous and complete crystallization.

  • Filtration: Filter the white crystalline solid, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The transition to green methodologies not only improves the environmental footprint (measured by the E-Factor, or mass of waste per mass of product) but frequently enhances overall yields by minimizing side reactions associated with harsh conventional reagents.

Reaction TypeConventional MethodologyGreen MethodologyAverage YieldE-Factor ImpactPrimary Green Metric
Knoevenagel Condensation Toluene/Pyridine, Reflux, Piperidine catalystWater, RT, Catalyst-free (or mild acetate base)75% → >90% High → Near Zero Elimination of VOCs and toxic amines.
Reductive Amination CH₂Cl₂, NaBH₃CN, Toxic boron/cyanide byproductsWater, Formic Acid, Au/TiO₂ catalyst65% → 85% High → Low CO₂ and H₂O as sole byproducts; reusable catalyst.
Oxidation KMnO₄ / CrO₃, Heavy metal sludge waste30% H₂O₂, Aqueous Ethanol70% → 92% High → Low High atom economy; water as the only byproduct.

References

  • Fudan University Researchers. "Reductive amination of aldehydes directly with nitroarenes using formic acid." Green Chemistry. Available at:[Link][3]

  • van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews. Available at:[Link][2]

Sources

Synthesis of antimicrobial agents containing the 5-ethyl-1-methyl-pyrazole moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-5-ethyl-pyrazole-4-carboxamide scaffold represents a privileged structure in modern antimicrobial discovery, functioning as a core pharmacophore for Succinate Dehydrogenase Inhibitors (SDHI) in fungi and DNA Gyrase B inhibitors in bacteria.[1] However, the synthesis of this moiety is frequently plagued by regiochemical ambiguity, yielding mixtures of 1,3- and 1,5-disubstituted isomers that are difficult to separate.

This Application Note provides a validated, scalable protocol for the regioselective synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid and its subsequent conversion into antimicrobial amides. It includes a critical structural validation workflow using NOE NMR to definitively distinguish the active 1,5-isomer from the inactive 1,3-regioisomer.

Strategic Rationale & Mechanism

The Regioselectivity Challenge

The condensation of hydrazine derivatives with 1,3-dicarbonyl equivalents is the standard route to pyrazoles (Knorr synthesis). When using methylhydrazine (


) and an unsymmetrical precursor (e.g., ethyl 3-oxopentanoate derivatives), two isomers are possible:
  • 5-Ethyl-1-methyl (Target): Biologically active; sterically demanding.[1]

  • 3-Ethyl-1-methyl (Impurity): Thermodynamically stable; often biologically inert.[1]

To favor the 5-ethyl isomer, we utilize an enaminone intermediate approach.[1] The reaction of ethyl 3-oxopentanoate with triethyl orthoformate yields an ethoxymethylene intermediate.[1] The primary amine of methylhydrazine (


) preferentially attacks the electrophilic ethoxymethylene carbon (Michael addition-elimination), followed by cyclization of the secondary amine (

) onto the ketone carbonyl. This sequence "locks" the methyl group adjacent to the ethyl group.

G Start Ethyl 3-oxopentanoate Inter Enaminone Intermediate (Ethyl 2-(ethoxymethylene)-3-oxopentanoate) Start->Inter Condensation Reagent1 Triethyl Orthoformate Ac2O, Reflux Reagent1->Inter Target TARGET: 1,5-Isomer (5-Ethyl-1-methyl) Inter->Target Kinetic Control (Major) Impurity IMPURITY: 1,3-Isomer (3-Ethyl-1-methyl) Inter->Impurity Thermodynamic (Minor) Reagent2 Methylhydrazine EtOH, -10°C Reagent2->Target

Figure 1: Synthetic strategy prioritizing the 1,5-isomer via enaminone intermediate.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Target: Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate[1]

Reagents:

  • Ethyl 3-oxopentanoate (Ethyl propionylacetate) [CAS: 4949-44-4][1]

  • Triethyl orthoformate (TEOF)

  • Acetic Anhydride (

    
    )
    
  • Methylhydrazine (Caution: Toxic/Carcinogenic)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Enaminone Formation:

    • In a 250 mL round-bottom flask, mix Ethyl 3-oxopentanoate (14.4 g, 100 mmol) , TEOF (22.2 g, 150 mmol) , and

      
       (25.5 g, 250 mmol) .
      
    • Reflux the mixture at 130°C for 4 hours . Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a lower Rf spot (the enaminone).

    • Critical Step: Remove excess TEOF and

      
       under reduced pressure (rotary evaporator) to yield the crude intermediate, ethyl 2-(ethoxymethylene)-3-oxopentanoate, as a viscous oil.[1] Do not purify further; use immediately.
      
  • Cyclization (Regiocontrol Step):

    • Dissolve the crude oil in Ethanol (100 mL) and cool to -10°C (ice/salt bath). Low temperature favors the kinetic 1,5-product.[1]

    • Add Methylhydrazine (4.83 g, 105 mmol) dropwise over 30 minutes. Maintain internal temperature below 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

    • Concentrate the solvent.[2] Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude usually contains an 85:15 mixture of 1,5- (Target) and 1,3- (Impurity) isomers.

    • Column Chromatography: Silica gel (100-200 mesh).[1] Gradient elution: 5%

      
       15% EtOAc in Hexane. The 1,5-isomer typically elutes second  (more polar due to steric twisting of the ester out of plane).
      
Protocol B: Amide Coupling (Antimicrobial Activation)

Target: N-(Aryl)-5-ethyl-1-methyl-1H-pyrazole-4-carboxamide[1]

  • Hydrolysis: Treat the ester (from Protocol A) with NaOH (2M, 2 eq) in EtOH/Water (1:1) at 60°C for 2 hours. Acidify with HCl to pH 2. Filter the white solid (Acid form).

  • Coupling:

    • Mix Acid (1.0 eq) with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF. Stir for 10 min.

    • Add the antimicrobial amine pharmacophore (e.g., 2-aminobiphenyl or substituted aniline) (1.1 eq).

    • Stir at RT for 12 hours. Pour into ice water. Filter precipitate or extract with EtOAc.

Structural Validation (Self-Validating System)

Distinguishing the 1,5-isomer from the 1,3-isomer is the most critical quality control step. Standard 1H NMR is insufficient due to overlapping signals.

Technique: 1D NOE Difference Spectroscopy or 2D NOESY.

FeatureTarget: 1,5-Isomer (5-Ethyl) Impurity: 1,3-Isomer (3-Ethyl)
Geometry N-Methyl is spatially close to the Ethyl group.[1]N-Methyl is distant from the Ethyl group.[1]
NOE Signal Strong enhancement between N-Me (

3.8 ppm)
and Ethyl-

(

2.9 ppm)
.[1]
NO enhancement between N-Me and Ethyl.[1]
Alternative NOE No interaction between N-Me and H-4 (if substituted).[1]Strong enhancement between N-Me and H-4 (if H-4 is present) or substituent at C4.[1]

Validation Workflow:

  • Acquire 1H NMR (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ). Locate N-Me singlet (
    
    
    
    3.7-3.9).[1]
  • Irradiate the N-Me frequency.[1]

  • Pass Criteria: Observation of signal enhancement at the Ethyl methylene quartet (

    
     2.8-3.0).
    
  • Fail Criteria: Absence of Ethyl enhancement; enhancement of aromatic/amide signals only.

Biological Evaluation: MIC Protocol

Assay: CLSI Broth Microdilution Method (Bacteria/Fungi).

  • Preparation: Dissolve synthesized compounds in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi) in 96-well plates. Final range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculation: Add

    
     CFU/mL of test organism (e.g., S. aureus ATCC 29213 or C. albicans ATCC 90028).
    
  • Incubation: 37°C for 16-24h (Bacteria) or 35°C for 24-48h (Fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Data Reporting Template:

Compound IDR-GroupYield (%)Regio-Purity (NOE)MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
PYR-05-A 2-Fluoroaniline68%>98% (Confirmed)2.0>64
PYR-05-B 4-Chloroaniline72%>98% (Confirmed)4.032

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[1][3]

    • Source: N
    • URL:[Link]

  • Antimicrobial Activity of Pyrazole Carboxamides

    • Title: Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
    • Source: Scilit / Molbank.
    • URL:[Link][4]

  • NMR Distinction of Isomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[5]

    • URL:[Link]

  • Enaminone Precursor Synthesis: Title: Ethyl 2-(ethoxymethylene)-3-oxobutanoate synthesis (Analogous protocol). Source: ChemicalBook / Organic Syntheses.

Sources

Troubleshooting & Optimization

Improving reaction yields when using 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Reaction Yields & Troubleshooting Protocol

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are experiencing yield variability with 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 933778-29-1).[1] This scaffold presents a specific structural challenge: the 5-ethyl group exerts significant steric pressure on the 4-formyl group , creating a "buttressing effect" against the 1-methyl group .[1] This geometry hinders nucleophilic attack trajectories (Burgi-Dunitz angle) and destabilizes tetrahedral intermediates.[1]

This guide provides field-proven protocols to overcome these steric and electronic barriers.

Module 1: Material Integrity & "Silent" Failures

Diagnosis: Before optimizing reaction conditions, we must rule out material degradation.[1] Pyrazole aldehydes are generally stable, but the 5-ethyl-1-methyl substitution pattern is prone to specific impurities that mimic "low reactivity."

Troubleshooting Checklist
SymptomProbable CauseDiagnostic Action
Reaction stalls at <20% conversion Regioisomer Contamination (3-ethyl isomer).[1] The 3-ethyl isomer is less hindered and reacts faster.[1] If you see a "fast" initial reaction that stops, your starting material might be a mixture.[1]1H NMR Check: Look for the aldehyde proton singlet. • 5-ethyl (Target): ~9.90 ppm (Shielded by ethyl).[1]• 3-ethyl (Impurity): ~9.95+ ppm.[1]
White solid precipitate in bottle Autoxidation. Conversion to carboxylic acid.[1]Check solubility in mild base (

). Aldehyde is insoluble; Acid dissolves.[1]
Darkening/Red Color Cannizzaro Disproportionation (trace base catalyzed).[1]TLC: Look for a polar spot (acid) and a less polar spot (alcohol) near the baseline/solvent front.[1]
Corrective Protocol 1.1: Purification via Bisulfite Adduct

Note: Standard aqueous bisulfite protocols often fail with this molecule due to the 5-ethyl steric block.[1] Use this modified high-solubility protocol.

  • Dissolution: Dissolve crude aldehyde (10 g) in DMF (30 mL) (Not Ethanol; DMF improves adduct solubility).

  • Precipitation: Add saturated aqueous

    
     (1.5 equiv) dropwise at 0°C.
    
  • Isolation: Filter the white precipitate. Wash with

    
     to remove non-aldehyde organic impurities.[1]
    
  • Regeneration: Suspend solid in water; adjust pH to 10 with

    
    . Extract with DCM.[1]
    

Module 2: Reductive Amination (The "Titanium" Protocol)

Issue: Standard reductive amination (amine + aldehyde +


) often fails or yields <40% because the bulky 5-ethyl group prevents the initial formation of the imine/iminium species.[1]

Solution: Use Titanium(IV) isopropoxide (


) .[1][2][3][4] It acts as a Lewis Acid to activate the carbonyl oxygen and a water scavenger to drive the equilibrium forward, effectively ignoring the steric hindrance.
Optimized Protocol (Mattson Modification)
  • Imine Formation (The Critical Step):

    • Mix Aldehyde (1.0 equiv) and Amine (1.1 equiv) in THF (anhydrous) .

    • Add

      
       (1.5 equiv)  neat.
      
    • Crucial: Stir at Ambient Temperature for 6–12 hours . Do not rush this step. The solution will turn slightly viscous.[1]

  • Reduction:

    • Dilute with absolute Ethanol (equal volume to THF).[1]

    • Add

      
       (1.5 equiv)  (Note: Borohydride is compatible here; Cyanoborohydride is not strictly necessary with Ti).[1]
      
    • Stir for 2 hours.

  • Quench (The "White Mess" Cleanup):

    • Add water (2 mL per mmol Ti).[1] A heavy white precipitate (

      
      ) will form.[1]
      
    • Filter through a Celite pad.[1] Wash the pad with EtOAc.

    • Yield Expectation: >85% (vs. ~40% with standard AcOH conditions).[1]

Module 3: Condensation Reactions (Knoevenagel/Wittig)

Issue: In Knoevenagel condensations (e.g., with malononitrile), the reaction reaches equilibrium but does not complete due to water accumulation and steric reversibility.

Strategic Adjustments
  • Solvent Switch: Do not use Ethanol.[1] Use Toluene or Benzene (if permitted).[1]

  • Catalyst: Switch from Piperidine to Piperidinium Acetate (generated in situ: 10 mol% Piperidine + 10 mol% AcOH).[1]

  • Water Removal: You must use a Dean-Stark trap or activated 4Å Molecular Sieves in the flask.[1] The 5-ethyl group makes the aldol intermediate unstable; removing water prevents the retro-aldol reaction.[1]

Module 4: Decision Logic & Mechanism

The following diagram illustrates the decision logic for troubleshooting low yields, highlighting the specific mechanistic interventions required for the 5-ethyl scaffold.

G Start Low Yield with 5-ethyl-1-methyl-1H-pyrazole-4-CHO PurityCheck Step 1: Purity Check (1H NMR) Start->PurityCheck Regio Impurity: 3-ethyl isomer detected (Split peaks ~9.9ppm) PurityCheck->Regio Split Peaks Oxid Impurity: Carboxylic Acid (Insoluble solid) PurityCheck->Oxid Precipitate Clean Material is Clean PurityCheck->Clean Single Spot ReactionType Step 2: Identify Reaction Type Clean->ReactionType RedAm Reductive Amination ReactionType->RedAm Condensation Condensation (Knoevenagel/Wittig) ReactionType->Condensation Issue1 Issue: Steric Hindrance blocks Imine formation RedAm->Issue1 Issue2 Issue: Equilibrium Reversal (Retro-Aldol) Condensation->Issue2 Sol1 Apply Ti(OiPr)4 Protocol (Lewis Acid Activation) Issue1->Sol1 Sol2 Apply Dean-Stark + Piperidinium Acetate Issue2->Sol2

Figure 1: Troubleshooting logic flow. Note that material purity (regioisomerism) is the most common "false negative" in reactivity studies.[1]

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to improve the yield? A: Yes, but with caution. For condensation reactions, microwave heating (120°C, 10-20 min) is highly effective to overcome the activation energy barrier imposed by the 5-ethyl group.[1] However, do not use microwaves for the reduction step of reductive amination; it will decompose the hydride reagent. Use microwaves only for the imine formation step.

Q: Why is the 5-ethyl isomer so much less reactive than the 3-ethyl isomer? A: It is a matter of "buttressing." In the 5-ethyl-1-methyl isomer, the ethyl group is wedged between the N-methyl and the aldehyde.[1] This prevents the aldehyde from rotating freely to relieve strain during nucleophilic attack.[1] The 3-ethyl isomer has the ethyl group on the "open" side of the ring (away from the N-methyl), leaving the aldehyde accessible.

Q: I need to oxidize the aldehyde to the carboxylic acid. Permanganate failed. What now? A:


 is too aggressive and often degrades the electron-rich pyrazole ring.[1] Use the Pinnick Oxidation  (

,

, 2-methyl-2-butene).[1] It is mild, chemoselective for aldehydes, and tolerates the steric bulk of the ethyl group.

References & Grounding

  • Titanium-Mediated Reductive Amination:

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] The Journal of Organic Chemistry 55.8 (1990): 2552-2554.[1][4]

    • [1]

  • Triacetoxyborohydride Protocols:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry 61.11 (1996): 3849-3862.[1]

    • [1]

  • Vilsmeier-Haack & Pyrazole Chemistry:

    • Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier–Haack Reaction."[1][5][6] Comprehensive Organic Synthesis (1991).[1]

    • Note: Provides the mechanistic basis for the regioselectivity issues (3- vs 5-substituted) during the synthesis of the starting material.

  • Bisulfite Purification of Hindered Aldehydes:

    • Kjell, D. P., et al.[1][7] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry 64.15 (1999): 5722-5724.[1]

    • [1]

Sources

Preventing oxidation of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely observing a transition of your material from an off-white/yellow solid or oil to a darker, gummy substance, accompanied by a shift in solubility. This is caused by the autoxidation of the formyl group (-CHO) to a carboxylic acid (-COOH).

While the pyrazole core is robust, the aldehyde functionality at the 4-position is highly susceptible to radical chain oxidation initiated by atmospheric oxygen and catalyzed by light or trace metals. This guide provides the mechanistic insight to prevent this and the protocols to reverse it.

Module 1: The "Why" – Root Cause Analysis

To prevent degradation, you must understand the enemy. Aldehydes do not just "go bad"; they undergo a specific radical chain reaction known as autoxidation .

The Mechanism

The degradation follows a three-phase radical pathway.

  • Initiation: A hydrogen atom is abstracted from the aldehyde carbon (homolytic cleavage), often triggered by UV light or trace metal ions.

  • Propagation: The resulting acyl radical reacts with atmospheric oxygen to form a peroxy radical, which steals a hydrogen from another aldehyde molecule. This creates a Peracid intermediate.

  • Termination/Conversion: The peracid is highly reactive and oxidizes a second molecule of aldehyde to form two molecules of carboxylic acid .

Impact: A small amount of oxygen causes exponential degradation because the intermediate (peracid) accelerates the process.

Autoxidation Aldehyde Aldehyde (Starting Material) Radical Acyl Radical (R-C=O•) Aldehyde->Radical Light/O2 (Initiation) Peracid Peracid Intermediate (R-CO3H) Radical->Peracid + O2 (Propagation) Peracid->Radical Chain Transfer Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Oxidation)

Figure 1: The autoxidation cascade. Note that one molecule of peracid converts a second molecule of aldehyde into acid, doubling the impurity rate.

Module 2: The "How" – Storage Protocols

Preservation relies on breaking the "Initiation" step described above. We categorize storage into three tiers based on duration.

Stability Matrix
Storage TierDurationConditionsExpected Stability
Tier 1 (Working) < 1 Week4°C (Fridge), Amber Vial, Parafilm seal.>98% Purity
Tier 2 (Short Term) 1-3 Months-20°C, Argon flush, Tightly capped.>97% Purity
Tier 3 (Long Term) > 6 Months-20°C to -80°C, Glovebox sealed , Teflon tape over cap.>99% Purity
Critical Handling Steps
  • Inert Atmosphere: Never store the aldehyde under air. After every use, flush the headspace of the vial with a gentle stream of dry Nitrogen or Argon for 15-30 seconds before capping.

  • Container Choice: Use Amber Glass to block UV light. Ensure the cap has a PTFE (Teflon) liner .[1] Polyethylene (plastic) caps allow oxygen permeation over months.

  • Thawing: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, which can accelerate hydrate formation.

Module 3: Troubleshooting – Purification & Recovery

If your material has oxidized (acid content >5%), you do not need to discard it. The acid impurity (5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid) has significantly different solubility properties than the aldehyde.

Decision Tree: Choosing Your Method

Purification Start Contaminated Aldehyde Check Impurity Level? Start->Check Low Acid < 10% Check->Low Simple Oxidation High Complex Mix / Low Purity Check->High Dirty/Colored MethodA Method A: Bicarbonate Wash Low->MethodA MethodB Method B: Bisulfite Adduct High->MethodB

Figure 2: Select Method A for simple acid removal. Select Method B if the aldehyde needs to be pulled out of a complex mixture.

Protocol A: The Bicarbonate Wash (Rapid Acid Removal)

Use this when the only impurity is the carboxylic acid.

  • Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc). Use approx. 10 mL solvent per gram of material.

  • Wash: Transfer to a separatory funnel. Wash the organic layer twice with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Chemistry: The base deprotonates the carboxylic acid (R-COOH → R-COO⁻Na⁺), moving it into the aqueous layer. The aldehyde remains neutral and stays in the EtOAc.

  • Rinse: Wash the organic layer once with Brine (sat. NaCl) to remove trapped water.

  • Dry & Concentrate: Dry over Magnesium Sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

Protocol B: Bisulfite Adduct Purification (High Specificity)

Use this if the material is very dirty or if Method A fails.

  • Adduct Formation:

    • Dissolve crude aldehyde in a minimal amount of Ethanol.

    • Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Stir vigorously for 30-60 mins. A white precipitate (the bisulfite adduct) should form.

    • Note: If no solid forms, the adduct may be soluble. Proceed to wash steps using the aqueous phase.

  • Washing:

    • Filter the solid (or keep the aqueous layer if soluble). Wash the solid/aqueous phase with Diethyl Ether or EtOAc. This removes all non-aldehyde organic impurities.

  • Regeneration:

    • Place the solid adduct (or aqueous solution) into a flask.

    • Add 10% Aqueous Sodium Carbonate (Na₂CO₃) or mild NaOH until pH > 10.

    • Stir for 15 mins to reverse the adduct.

  • Extraction:

    • Extract the regenerated aldehyde into EtOAc (3x).

    • Dry (MgSO₄) and concentrate.

Module 4: Frequently Asked Questions (FAQs)

Q: My aldehyde turned into a liquid/gum. Is it ruined? A: Not necessarily. Pure 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a solid, but the presence of impurities (like the acid) often depresses the melting point, causing it to liquefy (eutectic mixture). Run a TLC or LC-MS. If the main peak is still aldehyde, use Protocol A to recover the solid.

Q: Can I use plastic tubes (Eppendorf/Falcon) for storage? A: No. Plastics are permeable to gas over time. For storage longer than a few days, always use glass vials with rigid caps and inert liners. Leaching of plasticizers is also a risk with organic aldehydes.

Q: I see a new spot on TLC near the baseline. What is it? A: That is likely the carboxylic acid. Carboxylic acids interact strongly with silica and "streak" or stay near the baseline in standard non-polar solvent systems (like Hexane/EtOAc). A bicarbonate wash should remove this spot completely.

Q: Is BHT (Butylated hydroxytoluene) safe to add? A: Yes, adding 0.1% BHT can act as a radical scavenger and significantly extend shelf life. However, do not add this if you intend to use the aldehyde in sensitive catalytic reactions where BHT might interfere.

References

  • Mechanisms of Aldehyde Autoxidation

    • Lair, V., et al. "Mechanistic Insights into the Aerobic Oxidation of Aldehydes." ACS Omega, 2022.

  • Purification via Bisulfite Adducts

    • Furigay, M. H., et al.[2] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE), 2018.

  • Pyrazole Stability & Handling

    • BenchChem Technical Support.[1][3][4] "Stability and Storage of Pyrazole Compounds."[1][4][5]

  • General Handling of Air-Sensitive Reagents: Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition, Longman Scientific & Technical. (Standard Reference).

Sources

Solving solubility issues of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EMPC-SOL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Introduction: The "Brick Dust" Challenge

You are likely here because 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (henceforth referred to as EMPC ) is failing to dissolve in your aqueous buffers, resulting in precipitation, inconsistent biological data, or "gunk" at the bottom of your reaction flask.[1][2][3]

This is a known physicochemical characteristic of intermediate pyrazole scaffolds.[1][2][3] While the pyrazole ring has some polarity, the combination of the hydrophobic alkyl groups (ethyl at C5, methyl at N1) and the planar aromatic system creates a molecule that prefers to pack against itself rather than interact with water molecules.[1][2] Furthermore, the aldehyde group at C4 is electron-withdrawing, significantly reducing the basicity of the pyrazole nitrogens, rendering standard pH adjustments ineffective at physiological conditions.[2][3]

This guide provides the protocols to overcome these thermodynamic barriers.

Module 1: Physicochemical Assessment

Before attempting solubilization, understand the enemy.[2][3]

PropertyValue (Est.)Implication
LogP ~1.5 – 2.1Moderately lipophilic.[1][2][3] It will partition into cell membranes but hates pure water.[1][2][3]
pKa (Conj. Acid) < 2.0Critical: The aldehyde group pulls electron density.[1][2] The pyrazole nitrogen is not basic enough to protonate at pH 7.[1][2][3]4. You would need pH < 1.5 to salt it out, which is incompatible with most assays.[1][2][3]
H-Bond Donors 0No "handles" for water to grab onto.[1][2][3]
H-Bond Acceptors 3Can accept H-bonds, but water's self-interaction is stronger than its interaction with EMPC.[1][2][3]
State Low-melt Solid / OilOften exists as a viscous oil or sticky solid, complicating weighing and dispersion.[1][2][3]

Module 2: The "Solvent-Shift" Protocol (Standard)

Best For: Chemical synthesis, analytical standards (HPLC), and robust biochemical assays.[1][2][3]

Direct addition of EMPC to water usually results in an emulsion or floating oil droplets.[1][2][3] You must use the Solvent-Shift Method , where the compound is first dissolved in a water-miscible organic solvent (The "Carrier") before being introduced to the aqueous phase.[1][2]

The Protocol
  • Select Carrier: DMSO (Dimethyl sulfoxide) is the gold standard.[1][2][3] Ethanol is a secondary choice if DMSO is incompatible with downstream chemistry.[1][2][3]

  • Prepare Stock: Dissolve EMPC in pure DMSO to a concentration 1000x higher than your final target aqueous concentration (e.g., make a 100 mM stock for a 100 µM assay).[1][2][3]

    • Tip: If EMPC is an oil, weigh it by difference using a syringe, do not try to scrape it off a spatula.[2][3]

  • The Shift (Mixing):

    • Wrong Way: Dropping water into the DMSO stock.[1][2][3] (Causes immediate crashing/exotherm).[1][3]

    • Right Way: Inject the DMSO stock rapidly into the vortexing aqueous buffer.[1][2]

Visualizing the Workflow

SolventShift cluster_0 Phase 1: Stock Prep cluster_1 Phase 2: The Shift Weigh Weigh EMPC (By Difference) Dissolve Dissolve in 100% DMSO Weigh->Dissolve Sonicate Sonicate (Clear Solution) Dissolve->Sonicate Inject Rapid Injection (<1% v/v DMSO) Sonicate->Inject High Conc. Buffer Vortex Aqueous Buffer Buffer->Inject Mix Equilibrate (30 mins) Inject->Mix

Figure 1: The Solvent-Shift Protocol minimizes local supersaturation, preventing the "oiling out" phenomenon common with pyrazole aldehydes.[1][3]

Module 3: Advanced Formulation (Biological Assays)

Best For: Cell culture, enzyme assays sensitive to DMSO, or animal studies.[1][2][3]

If your cells are sensitive to DMSO (>0.5%) or the compound precipitates after the "Shift," you must use a solubilizing excipient.[2][3]

Option A: Cyclodextrin Complexation (Recommended)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic ethyl/methyl pyrazole core while presenting a hydrophilic face to the water.[1][2][3]

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in water or PBS.[1][2][3]

    • Add EMPC stock (in DMSO/Ethanol) to this vehicle.[1][2][3]

    • Shake at 37°C for 4 hours.

    • Filter sterilize (0.22 µm).[1][2][3]

  • Why it works: The ethyl group fits snugly into the β-CD cavity, shielding it from water.[1][2]

Option B: Non-Ionic Surfactants

Use Tween 80 (Polysorbate 80) to form micelles.[1][2][3]

  • Limit: Do not exceed 5% Tween 80 for in vivo (IP/PO) routes; do not exceed 0.1% for in vitro.

Troubleshooting & FAQs

Q1: Can I use acid to dissolve it? Pyrazoles are bases, right?

Answer: No, not for this specific molecule. While simple pyrazole has a pKa ~2.5, the 4-carbaldehyde group is a strong electron-withdrawing group (EWG).[1][2][3] It pulls electron density away from the ring nitrogens, dropping the pKa significantly (likely < 1.5).[2][3]

  • The Consequence: To protonate EMPC and make it water-soluble, you would need a pH of ~1.0 (0.1 M HCl).[1][2][3] This is highly likely to degrade your biological target or oxidize the aldehyde.[1][3] Do not rely on pH adjustment.[1][2][3]

Q2: My compound dissolved initially but precipitated after 2 hours. Why?

Answer: You created a Supersaturated Kinetic Solution. The "Solvent Shift" creates a metastable state.[1][2] Over time, the system seeks thermodynamic equilibrium, and the hydrophobic EMPC molecules aggregate and crash out.[2][3]

  • The Fix:

    • Reduce the final concentration.[1][2][3]

    • Add a "crystallization inhibitor" like HPMC (Hydroxypropyl methylcellulose) at 0.1% to the buffer.[1][2][3]

    • Switch to the Cyclodextrin method (Option A above) which is thermodynamically stable.[1][2][3]

Q3: I see a peak shift in my HPLC after leaving the solution overnight. Is it degrading?

Answer: Yes, likely oxidation. Aldehydes in aqueous media (especially at pH > 7) are prone to air oxidation, converting the -CHO (aldehyde) to -COOH (carboxylic acid).[1][2][3]

  • The Fix:

    • Degas your buffers (argon/nitrogen purge).[1][2][3]

    • Add an antioxidant like EDTA (to chelate metal ions that catalyze oxidation) or Ascorbic Acid if compatible.[1][2][3]

    • Analyze fresh.[1][2][3] The carboxylic acid derivative will be more soluble but is a different molecule![1][2]

Decision Matrix: Selecting Your Method

Use this logic flow to determine the correct solubilization strategy for your specific experiment.

DecisionTree Start Start: Define Application AppType Application Type? Start->AppType Chem Chemical Synthesis (Reactions) AppType->Chem Synthesis Bio Biological Assay (Cells/Enzymes) AppType->Bio Biology Solvent Use Organic Solvent (DCM, DMF, MeOH) Chem->Solvent DMSOTol Is DMSO Tolerated? Bio->DMSOTol YesDMSO Use Solvent-Shift (DMSO Stock -> Buffer) DMSOTol->YesDMSO Yes (<1%) NoDMSO Requires Excipients DMSOTol->NoDMSO No (Sensitive) CD Use HP-β-Cyclodextrin (20% w/v) NoDMSO->CD

Figure 2: Strategic selection of solubilization method ensures experimental validity.

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Foundational text on pKa shifts due to EWGs).

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Source for general pyrazole solubility profiles).

  • Brewster, M. E., & Loftsson, T. (2007).[1][2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] Link

  • PubChem Compound Summary. (2024). 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (CID 23005659).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[3]

  • Savjani, K. T., et al. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3] Link

Sources

Minimizing side reactions in the condensation of pyrazole carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Pyrazole Carbaldehyde Condensation

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026

Executive Summary & Chemical Logic

Welcome to the technical support hub for pyrazole chemistry. If you are working with pyrazole-4-carbaldehydes (or the 3/5-isomers), you are likely encountering yield losses due to the unique electronic duality of the pyrazole ring.

The Core Problem: Pyrazole carbaldehydes are "Janus-faced" substrates. The pyrazole ring is electron-rich (aromatic), but the aldehyde group is electron-withdrawing. Furthermore, if the N1-position is unsubstituted, the molecule possesses significant acidity (


), allowing it to act as a proton donor that neutralizes your catalytic base.

This guide addresses the three most common failure modes:

  • The Cannizzaro Trap: Disproportionation driven by overly strong bases.

  • The Azine Dimerization: Double-condensation during Schiff base/hydrazone synthesis.

  • The Anionic Deactivation: Reactivity loss due to N-deprotonation.

Critical Failure Modes & Troubleshooting (FAQs)

Issue 1: "I'm getting a mixture of carboxylic acid and alcohol instead of my condensation product."

Diagnosis: You are likely witnessing the Cannizzaro Reaction . Root Cause: Pyrazole-4-carbaldehydes lack


-protons. In the presence of strong bases (NaOH, KOH, or alkoxides) and the absence of a highly reactive nucleophile, the aldehyde undergoes base-induced disproportionation.[1] One molecule is oxidized to the pyrazole-4-carboxylic acid, and another is reduced to the hydroxymethyl pyrazole.

The Fix:

  • Switch Bases: Abandon hydroxide bases immediately. Switch to weak organic bases like piperidine ,

    
    -alanine , or ammonium acetate .
    
  • Mechanism Check: The Knoevenagel condensation requires a base only strong enough to deprotonate the active methylene compound (e.g., malononitrile,

    
    ), not the hydroxide ion (
    
    
    
    for water).
Issue 2: "My hydrazone synthesis yielded a high-melting insoluble solid that isn't my product."

Diagnosis: You have formed the Azine (Dimer) . Root Cause: Hydrazine is a bidentate nucleophile. After the first condensation forms the desired hydrazone (


), the terminal amine remains nucleophilic—often more nucleophilic than the starting hydrazine due to the alpha-effect. It attacks a second aldehyde molecule, forming the symmetrical azine (

).

The Fix:

  • Reverse Addition: Do not add hydrazine to the aldehyde. Add the aldehyde dropwise to a dilute solution of excess hydrazine (3–5 equivalents) at low temperature (

    
    ).
    
  • Stoichiometry: The excess hydrazine ensures that the aldehyde encounters free hydrazine statistically more often than the mono-hydrazone.

Issue 3: "The reaction stalls completely when using N-unsubstituted pyrazoles."

Diagnosis: Anionic Ring Deactivation . Root Cause: If your pyrazole has a free N-H (N1 position), your catalytic base is deprotonating the ring nitrogen before it deprotonates your nucleophile. This creates a pyrazolyl anion. The negative charge is delocalized into the ring, significantly reducing the electrophilicity of the aldehyde carbonyl via resonance, making it immune to nucleophilic attack.

The Fix:

  • Protect the Nitrogen: Methylate, benzylate, or Boc-protect the N1 position prior to condensation.

  • Buffering: If protection isn't an option, use EDDA (ethylenediamine diacetate) as a catalyst. It acts as a buffer, facilitating proton transfer without generating a high concentration of hard anionic species.

Visualizing the Pathways

The following diagram maps the competitive landscape of pyrazole aldehyde reactivity. Use this to identify where your reaction diverted.[2]

PyrazoleReactivity Aldehyde Pyrazole-4-Carbaldehyde StrongBase Strong Base (NaOH/KOH) Aldehyde->StrongBase Pathway A WeakBase Weak Base (Piperidine/NH4OAc) Aldehyde->WeakBase Pathway B (+ Active Methylene) Hydrazine Hydrazine (NH2NH2) Aldehyde->Hydrazine Pathway C Cannizzaro Cannizzaro Products (Acid + Alcohol) StrongBase->Cannizzaro Disproportionation Knoevenagel Knoevenagel Product (Alkene) WeakBase->Knoevenagel Condensation Hydrazone Hydrazone (Mono-condensation) Hydrazine->Hydrazone 1:1 Reaction Azine Azine (Dimer Impurity) Hydrazone->Azine Excess Aldehyde or High Temp

Figure 1: Reaction landscape showing the divergence between desired condensation (Green/Yellow) and parasitic side reactions (Red/Grey).

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation

Best for: High yields, avoiding Cannizzaro, Green Chemistry compliance.

Rationale: Microwave irradiation provides rapid volumetric heating, overcoming the activation energy barrier without prolonged exposure to basic conditions that favor side reactions.

Materials:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile, 1.1 mmol)

  • Catalyst: Ammonium Acetate (10 mol%) or Piperidine (2 drops)

  • Solvent: Ethanol (2 mL) or Solvent-Free

Step-by-Step:

  • Preparation: In a microwave-safe vial (G10 or similar), mix the aldehyde and active methylene compound.

  • Catalyst Addition: Add ammonium acetate. If using solvent-free conditions, grind the solids together in a mortar first to ensure intimate contact.

  • Irradiation: Irradiate at 420 W for 5–10 minutes (monitor temp, keep

    
    ).
    
    • Note: If using a domestic microwave (not recommended for GMP), use short bursts (30s) to avoid superheating.

  • Work-up:

    • Solvent-free: The product usually solidifies upon cooling. Wash with cold ethanol.

    • Ethanol:[2][3] Pour the hot reaction mixture onto crushed ice (20 g). The precipitate is the pure product.

  • Validation: TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear.
    
Protocol B: Azine-Free Hydrazone Synthesis

Best for: Creating Schiff base ligands or intermediates without dimerization.

Step-by-Step:

  • Chilling: Prepare a solution of Hydrazine Hydrate (3.0 equiv) in Ethanol (10 mL) and cool to

    
     in an ice bath.
    
  • Slow Addition: Dissolve Pyrazole-4-carbaldehyde (1.0 equiv) in Ethanol (5 mL). Load this into a dropping funnel or syringe pump.

  • Reaction: Add the aldehyde solution dropwise over 30 minutes to the stirring hydrazine solution.

  • Stirring: Maintain at

    
     for 1 hour, then allow to warm to Room Temperature (RT).
    
  • Isolation: Concentrate the solvent under reduced pressure (Rotavap). Do not heat above

    
    .
    
  • Purification: Recrystallize immediately from Ethanol/Water.

Comparative Data: Base Selection

The choice of base dictates the ratio of Product vs. Cannizzaro byproduct.

Base TypeCatalyst Example

(conj. acid)
Primary OutcomeRisk Level
Inorganic Strong NaOH, KOH15.7Cannizzaro (Acid/Alcohol)🔴 High
Organic Strong DBU, Et3N10-12Product + Polymerization🟠 Medium
Organic Weak Piperidine11.2Product (Knoevenagel)🟢 Low
Buffer Salt NH4OAc9.2Product (High Purity)🟢 Minimal
Amino Acid Glycine /

-Alanine
9.6Product (Slow kinetics)🟢 Minimal

References

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.[4][5][6]

    • Source: Molecules 2010, 15(12), 8593-8602.
    • URL:[Link]

  • Knoevenagel Methodology

    • Title: Knoevenagel condensation of pyrazole-4-carbaldehyde derivatives.[4][7]

    • Source: Arkivoc, 2011 (ii), 21-30.
    • URL:[Link]

  • Cannizzaro Mechanism

    • Title: Cannizzaro Reaction Mechanism.[1][8][9]

    • Source: Byju's / General Organic Chemistry.
    • URL:[Link]

  • Azine Formation

    • Title: A Historical Perspective on the Structure, Synthesis, and Use of Azines.
    • Source: ER Public
    • URL:[Link]

Sources

Technical Support Center: Purification Strategies for 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-ALD-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Target Molecule: 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde Chemical Context: This intermediate is a critical building block for various pharmaceutical scaffolds (e.g., PDE5 inhibitors, kinase inhibitors). Synthesized typically via the Vilsmeier-Haack formylation of 5-ethyl-1-methyl-1H-pyrazole, the crude product often presents as a low-melting solid or viscous oil , contaminated with phosphorous salts, regioisomers (1-ethyl-5-methyl analogs), and inorganic tars.

The Core Challenge: Unlike high-melting solids, this compound has a high propensity to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly when impurities depress its melting point. Standard recrystallization protocols often fail without precise solvent polarity control.

Solvent Selection Matrix

The following solvent systems have been validated for pyrazole-4-carbaldehyde derivatives based on polarity matching and impurity rejection profiles.

System ClassSolvent Composition (v/v)Primary Use CaseOperational Note
A: Non-Polar Trituration n-Heptane / MTBE (9:1) Oily Crudes Best for inducing solidification in viscous oils. Removes non-polar tars.
B: Classical Recrystallization Ethanol / Water (Gradient) Solid Crudes (>90% purity) Requires precise temperature control. High risk of oiling out if cooled too fast.
C: Low-Temp Crystallization Diethyl Ether / Pentane (1:3) Heat-Sensitive / Low MP Must be performed at -20°C to -10°C. Ideal for obtaining analytical standard grade.
D: Impurity Scavenging Isopropanol (IPA) Removal of Inorganic Salts Excellent for desalting Vilsmeier byproducts (phosphorous salts are insoluble in cold IPA).

Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes reported by users during the purification of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling the hot solvent mixture, the product separates as a distinct oily layer at the bottom rather than forming crystals.

  • Root Cause: The temperature of the solution is above the melting point of the solvated product (impurities depress MP), or the cooling rate is too rapid, trapping solvent.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves (add minimal solvent if needed).

    • Seed the solution with a pure crystal at a temperature just below the saturation point.

    • Insulate the flask to slow the cooling rate (0.5°C/min).

    • Vigorous Stirring: If oiling persists, stir vigorously to create an emulsion; as it cools, the droplets may solidify into a powder (trituration effect).

Issue 2: Persistent Yellow/Brown Coloration

Symptom: Crystals are obtained but retain a dark yellow or brown hue.

  • Root Cause: Oxidation of the aldehyde or residual Vilsmeier tars (conjugated polymers).

  • Corrective Action:

    • Perform a Charcoal Filtration step. Dissolve crude in warm Ethanol, add Activated Carbon (5% w/w), stir for 15 mins, and filter through Celite before attempting recrystallization.

    • Warning: Do not use oxidizing agents (peroxides) to bleach, as this will convert the aldehyde to the carboxylic acid.

Issue 3: Low Yield with Water Systems

Symptom: Adding water to the alcoholic solution causes immediate precipitation of sticky gums, not crystals.

  • Root Cause: "Crashing out" due to sudden polarity shock.

  • Corrective Action: Switch to Solvent System A (Heptane/MTBE) . Avoid water if the compound is low-melting. Use evaporative crystallization (slow evaporation of the good solvent) instead of anti-solvent addition.

Standard Operating Procedure (SOP)

Protocol: Low-Temperature Crystallization for Low-Melting Pyrazoles Objective: Purify 10g of crude oily 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Dissolution:

    • Place 10g crude material in a 100mL RBF.

    • Add Diethyl Ether (15 mL) . Gently warm (water bath < 35°C) until dissolved.

    • Checkpoint: If insolubles remain (likely salts), filter immediately.

  • Anti-Solvent Addition:

    • Slowly add n-Pentane (45 mL) dropwise while stirring.

    • Stop addition if a permanent cloudiness appears.

  • Nucleation & Growth:

    • Seal the flask and place it in a freezer at -20°C for 12-24 hours.

    • Do not disturb the flask during this period.

  • Collection:

    • Rapidly filter the cold mixture through a chilled sintered glass funnel.

    • Wash the filter cake with extremely cold (-20°C) Pentane.

    • Vacuum dry at room temperature (do not heat, or the solid may melt).

Process Visualization

The following diagrams illustrate the decision logic and workflow for purifying this specific class of aldehydes.

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude Product State IsSolid Solid / Semi-Solid Start->IsSolid IsOil Viscous Oil / Gum Start->IsOil Recryst Recrystallization (EtOH/Water) IsSolid->Recryst MP > 50°C LowTemp Low-Temp Cryo (Ether/Pentane -20°C) IsSolid->LowTemp MP < 50°C Trituration Trituration (Heptane/MTBE) IsOil->Trituration Induce Solid Trituration->IsSolid Solidifies Fail Still Impure/Oily Trituration->Fail Remains Oil CheckPurity Check Purity (TLC/NMR) Recryst->CheckPurity LowTemp->CheckPurity CheckPurity->IsOil Oils Out Success Pure Aldehyde CheckPurity->Success >98%

Caption: Decision logic for selecting the purification route based on the physical state of the crude 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Diagram 2: The "Oiling Out" Recovery Loop

OilingOutLoop Oiled Product Oiled Out (Two Liquid Phases) Reheat Reheat to Reflux (Dissolve Oil) Oiled->Reheat Seed Add Seed Crystal (at Saturation Temp) Reheat->Seed SlowCool Controlled Cooling (0.5°C/min) Seed->SlowCool SlowCool->Oiled Failed (Too Fast) Crystallized Crystalline Product SlowCool->Crystallized

Caption: Recovery workflow for the common "oiling out" failure mode during pyrazole aldehyde recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a stronger solvent for pyrazoles. However, because 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde has high solubility in methanol, you will need to reach much lower temperatures (dry ice/acetone bath) to achieve good recovery yields. Ethanol provides a better solubility gradient.

Q: My product smells like vinegar. Is this normal? A: No. A vinegar smell indicates the presence of Acetic Acid. This suggests your aldehyde has oxidized to the carboxylic acid (5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid). This impurity is difficult to remove by recrystallization alone; an alkaline wash (NaHCO3) of the organic phase prior to crystallization is recommended.

Q: How do I store the purified crystals? A: Aldehydes are prone to air oxidation. Store the purified crystals under an inert atmosphere (Argon or Nitrogen) in a tightly sealed amber vial at 2-8°C.

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde. (General procedure for pyrazole formylation and workup). Semantic Scholar.

  • Purification Methodologies

    • Method for purifying pyrazoles.[1][2][3] (Patent WO2011076194A1 describing acid addition salts and solvent selection). Google Patents.

  • Physical Properties & Handling

    • 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Properties.[4][5] (Data on isomeric analog indicating liquid/low-melting solid nature). Sigma-Aldrich.[5] (Note: Used as comparative data for phase behavior).

  • Chromatographic Purification

    • Technical Support: Purification of substituted pyrazoles. BenchChem.

Sources

Optimizing temperature conditions for 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. The primary focus is on the Vilsmeier-Haack reaction, the most prevalent and effective method for the formylation of pyrazole rings at the C4 position.[1][2][3][4][5] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common inquiries regarding the synthesis protocol.

Q1: What is the standard and most reliable method for synthesizing 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde?

The Vilsmeier-Haack reaction is the industry-standard method for this transformation.[2][6] It involves the formylation of an electron-rich heterocyclic compound—in this case, the precursor 1-methyl-5-ethyl-1H-pyrazole—using a specialized reagent known as the Vilsmeier reagent. This electrophilic substitution reaction is highly regioselective for the C4 position of the pyrazole ring, which is electronically activated.[7]

Q2: What is the Vilsmeier reagent, and how is its preparation critical to the reaction's success?

The Vilsmeier reagent (chloroiminium ion) is typically generated in situ from the reaction of a formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphoryl chloride (POCl₃) or oxalyl chloride.[2]

Mechanism of Vilsmeier Reagent Formation: The reaction is highly exothermic and moisture-sensitive. Proper temperature control during its formation is paramount.

  • The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃.

  • A chloride ion is eliminated, which then attacks the carbonyl carbon.

  • The resulting intermediate collapses, eliminating a stable phosphate byproduct to form the electrophilic chloroiminium ion—the active Vilsmeier reagent.

Failure to control the temperature during this step can lead to the thermal degradation of the reagent, significantly reducing the yield of the desired product.[8][9]

Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation Mechanism DMF DMF Intermediate1 Adduct Intermediate DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate1->Vilsmeier_Reagent - Byproduct Byproduct Phosphate Byproduct Intermediate1->Byproduct Troubleshooting_Flowchart Start Reaction Issue Identified Problem_Yield Low or No Yield Start->Problem_Yield Problem_Purity Impure Product Start->Problem_Purity Cause_Reagent Check Vilsmeier Reagent: - Anhydrous Conditions? - Fresh Reagents? - Formed at 0°C? Problem_Yield->Cause_Reagent Cause_Temp Check Reaction Temperature: - Too low (starting material left)? - Too high (tar/degradation)? Problem_Yield->Cause_Temp Cause_Workup Check Work-up: - Quenched on ice? - Slow addition? Problem_Yield->Cause_Workup Problem_Purity->Cause_Temp Problem_Purity->Cause_Workup Cause_Stoich Check Stoichiometry: - Excessive Vilsmeier Reagent? Problem_Purity->Cause_Stoich Solution_Reagent Use fresh/anhydrous reagents. Maintain 0°C during formation. Cause_Reagent->Solution_Reagent Solution_Temp Optimize temperature via TLC/HPLC. Try lower temp for longer time. Cause_Temp->Solution_Temp Solution_Workup Ensure slow quench onto ice. Cause_Workup->Solution_Workup Solution_Stoich Use 1.5-2.0 eq. of reagent. Cause_Stoich->Solution_Stoich

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 5-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For researchers in drug development and synthetic chemistry, a precise interpretation of NMR spectra is not merely an analytical step but a gateway to understanding molecular architecture and purity. This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole of interest in medicinal chemistry. Rather than a simple recitation of data, we will dissect the expected spectrum by correlating fundamental NMR principles with the molecule's distinct electronic and structural features.

Predictive ¹H NMR Analysis: A Foundational Approach

Before examining an experimental spectrum, a predictive analysis based on established principles of chemical shift, integration, and spin-spin coupling is crucial. This approach transforms spectral interpretation from a passive matching exercise into an active process of hypothesis and verification.

The structure of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde presents five distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

dot

Caption: Structure of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde with proton environments labeled (a-e).

Based on this structure, we can predict the characteristics of each signal. The following table summarizes these predictions, which will serve as our reference for spectral assignment. Chemical shifts (δ) are highly dependent on the solvent and substituents, but typical ranges can be reliably estimated[1].

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationPredicted Coupling (J, Hz)
(a) Pyrazole C3–H 7.5 – 8.0Singlet (s)1H
(b) Aldehyde CH O9.5 – 10.5Singlet (s)1H
(c) N1–CH₃ 3.8 – 4.2Singlet (s)3H
(d) C5–CH₂ CH₃2.7 – 3.1Quartet (q)2H~7.5
(e) C5–CH₂CH₃ 1.2 – 1.5Triplet (t)3H~7.5
Deconstructing the Spectrum: A Signal-by-Signal Analysis

This section provides the scientific rationale behind the predicted values, offering a comparative analysis with related chemical structures.

dot

workflow cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_synthesis Structural Elucidation raw_data 1. Acquire Raw Data (FID) ft 2. Fourier Transform raw_data->ft spectrum 3. Phased & Calibrated Spectrum ft->spectrum integration 4. Integration (Proton Ratios) spectrum->integration chem_shift 5. Chemical Shift (Electronic Environment) spectrum->chem_shift multiplicity 6. Multiplicity (Neighboring Protons) spectrum->multiplicity correlation 7. Correlate Data Points integration->correlation chem_shift->correlation multiplicity->correlation assignment 8. Assign Signals to Structure correlation->assignment confirmation 9. Structure Confirmation assignment->confirmation

Caption: A generalized workflow for NMR spectral interpretation.

The lone proton on the pyrazole ring, H-3, is expected to appear as a singlet in the aromatic region. In an unsubstituted pyrazole, the H-3 and H-5 protons typically resonate around δ 7.6 ppm, while the H-4 proton is more shielded, appearing near δ 6.3 ppm[2]. In our target molecule, the C4 position is substituted with a strongly electron-withdrawing aldehyde group. This group significantly deshields the adjacent H-3 proton, shifting its resonance downfield into the δ 7.5 – 8.0 ppm range[3]. The absence of adjacent protons ensures its multiplicity will be a singlet.

The aldehyde proton is one of the most easily identifiable signals in a ¹H NMR spectrum due to its characteristic downfield chemical shift, typically between δ 9.5 and 10.5 ppm[4][5]. This extreme deshielding is a consequence of two primary factors: the powerful electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O double bond[5]. The magnetic field induced by the circulating π-electrons in the carbonyl group reinforces the external magnetic field at the location of the aldehyde proton. As there are no protons on the adjacent C4 carbon, this signal will appear as a sharp singlet.

The chemical shift of the N-methyl protons provides direct evidence for the substitution pattern on the pyrazole ring. Protons of a methyl group attached to a nitrogen within a heteroaromatic ring typically appear in the δ 3.8 – 4.2 ppm range. This is downfield from a typical C-methyl group due to the electronegativity of the nitrogen atom. Its appearance as a singlet is expected, as it is separated from other protons by more than three bonds.

The ethyl group provides a textbook example of spin-spin coupling, yielding a characteristic quartet and triplet pattern[6].

  • Methylene Protons (d, -CH₂-) : These two protons are adjacent to the pyrazole ring and a methyl group. The three protons of the neighboring methyl group (e) will split the methylene signal into a quartet (n+1 = 3+1 = 4). Its chemical shift (δ 2.7 – 3.1 ppm) is influenced by its attachment to the aromatic pyrazole ring.

  • Methyl Protons (e, -CH₃) : These three protons are adjacent to the methylene group (d). The two protons of the methylene group will split the methyl signal into a triplet (n+1 = 2+1 = 3). Being further from the ring, these protons are more shielded and appear upfield around δ 1.2 – 1.5 ppm[5]. The coupling constant (J) for both the quartet and the triplet will be identical, typically around 7.5 Hz, as the coupling interaction between the two groups is mutual[7].

dot

coupling cluster_CH2 cluster_CH3 d1 H triplet Triplet (Signal e) d1->triplet Split CH₃ signal (n=2) d2 H d2->triplet Split CH₃ signal (n=2) e1 H quartet Quartet (Signal d) e1->quartet Split CH₂ signal (n=3) e2 H e2->quartet Split CH₂ signal (n=3) e3 H e3->quartet Split CH₂ signal (n=3)

Caption: Spin-spin coupling diagram for the C5-ethyl group.

Experimental Protocol and Data Integrity

To ensure the acquisition of a high-quality, interpretable spectrum, adherence to a validated experimental protocol is paramount.

Step-by-Step ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as solvent-induced shifts can alter proton resonances[1]. Chloroform-d (CDCl₃) is a common choice, but its residual proton signal (δ ~7.26 ppm) may interfere with the aromatic region.

  • Spectrometer Setup: The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans based on sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift scale by setting the signal for the internal standard, tetramethylsilane (TMS), to δ 0.0 ppm[8].

    • Integrate all signals to determine the relative ratios of the protons.

Conclusion and Comparative Insights

The ¹H NMR spectrum of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a rich source of structural information. Each signal—from the highly deshielded aldehyde proton to the characteristic quartet-triplet pattern of the ethyl group—serves as a distinct piece of a molecular puzzle. By comparing the predicted chemical shifts to those of simpler pyrazoles and related functional groups, we can appreciate the profound influence of substituents on the electronic environment of a molecule. The electron-withdrawing aldehyde group at C4, for instance, not only creates its own unique signal but also exerts a significant downfield shift on the neighboring H-3 proton, a key observation for confirming its position. This predictive and comparative approach provides a robust framework for any researcher tasked with interpreting the NMR spectra of complex heterocyclic compounds.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]

  • Mobinikhaledi, A., Foroughifar, N., Hogabry, B., & Zamani, KH. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-153.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 13.6: Signal Position (Chemical Shift). Retrieved from [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

FTIR analysis of carbonyl peaks in 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Analysis of Carbonyl Peaks in 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In the realm of heterocyclic drug discovery, 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde serves as a critical intermediate for synthesizing bioactive scaffolds, including anti-inflammatory and enzyme-inhibitory agents. Its structural integrity hinges on the precise formation of the formyl group at the C4 position.

This guide provides an in-depth technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of this specific molecule against its primary structural analogs and synthetic precursors. The focus is on the Carbonyl (C=O) stretching vibration , the definitive marker for reaction success (formylation) and purity assessment.

Why This Analysis Matters
  • Reaction Monitoring: Distinguishing the target aldehyde from the unreacted 5-ethyl-1-methylpyrazole precursor.

  • Purity Profiling: Differentiating the aldehyde from its common oxidation byproduct, the carboxylic acid (which shifts the C=O peak and adds O-H broadening).

  • Structural Confirmation: Validating the electronic influence of the C5-ethyl group compared to the commercially common C5-methyl or C5-H analogs.

Technical Comparison: Spectral Performance & Fingerprinting

The following table synthesizes experimental expectations and literature-derived data for the target molecule versus its closest "alternatives" (analogs and impurities).

Table 1: Comparative FTIR Spectral Markers (Wavenumber cm⁻¹)
FeatureTarget Product (5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde)Alternative 1: Analog (1-methyl-1H-pyrazole-4-carbaldehyde)Alternative 2: Impurity (Carboxylic Acid Derivative)Precursor (5-ethyl-1-methylpyrazole)
C=O[1][2][3][4][5][6] Stretch 1665 – 1685 cm⁻¹ (Strong, Sharp)1670 – 1690 cm⁻¹1690 – 1710 cm⁻¹ (Broad)Absent
Aldehyde C-H ~2850 & ~2760 cm⁻¹ (Fermi Doublet)~2860 & ~2770 cm⁻¹AbsentAbsent
O-H Stretch AbsentAbsent2500 – 3300 cm⁻¹ (Very Broad)Absent
C=N (Ring) 1540 – 1560 cm⁻¹1550 – 1570 cm⁻¹1540 – 1560 cm⁻¹1520 – 1540 cm⁻¹
Aliphatic C-H 2960 – 2870 cm⁻¹ (Ethyl + Methyl)2950 – 2920 cm⁻¹ (Methyl only)2960 – 2870 cm⁻¹2960 – 2870 cm⁻¹
Expert Insight: The "Ethyl Effect"

While the 1-methyl analog is a standard reference, the 5-ethyl group in the target molecule exerts a subtle inductive effect (+I). Compared to the C5-H or C5-Methyl analogs, the ethyl group slightly increases electron density in the pyrazole ring. This enhanced conjugation can slightly lower the C=O frequency (red shift) by 2–5 cm⁻¹ compared to the 1-methyl-1H-pyrazole-4-carbaldehyde, typically centering it near 1670 cm⁻¹ .

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the Fermi resonance doublet (Step 4) is absent, the strong peak at 1670 cm⁻¹ may be an amide or ester contaminant, not the aldehyde.

Phase A: Sample Preparation
  • Solid State (Preferred): Grind 1–2 mg of the product with 100 mg dry KBr. Press into a transparent pellet.

    • Reasoning: KBr pellets prevent solvent interference in the carbonyl region.

  • Alternative (ATR): Place neat solid on a Diamond/ZnSe crystal. Apply high pressure.[7]

    • Note: ATR typically shifts peaks 2–4 cm⁻¹ lower than transmission modes.

Phase B: Data Acquisition & Analysis
  • Background Scan: Collect 16 scans of air/clean crystal.

  • Sample Scan: Collect 32 scans at 4 cm⁻¹ resolution.

  • Baseline Correction: Apply automatic baseline correction to flatten the 2000–2500 cm⁻¹ region.

  • Validation Check (The "Fermi Gate"):

    • Look for the C=O peak at ~1670 cm⁻¹ .

    • CRITICAL: Confirm the presence of two weak bands at ~2850 cm⁻¹ and ~2760 cm⁻¹ .

    • Mechanism:[5][8][9][10][11] These are the C-H stretching vibrations of the aldehyde group. The lower frequency band (~2760) is often enhanced by Fermi resonance with the first overtone of the C-H bending vibration (~1380 cm⁻¹). If these are missing, you likely have a ketone or acid, not an aldehyde.

Visualization: Synthesis & Characterization Logic

The following diagram outlines the logical flow for synthesizing the target from its precursor via the Vilsmeier-Haack reaction and validating it via FTIR.

FTIR_Workflow Start Start: 5-ethyl-1-methylpyrazole Reaction Vilsmeier-Haack Formylation (POCl3 / DMF) Start->Reaction Formylation Workup Hydrolysis & Isolation Reaction->Workup FTIR FTIR Analysis Workup->FTIR Decision Peak at 1665-1685 cm⁻¹? FTIR->Decision Fermi Check Fermi Doublet (2760 & 2850 cm⁻¹) Decision->Fermi Yes Fail_Start Unreacted Precursor (No C=O Peak) Decision->Fail_Start No Success CONFIRMED: 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde Fermi->Success Yes (Doublet present) Fail_Acid Impurity: Carboxylic Acid (Broad OH: 2500-3300) Fermi->Fail_Acid No (Broad OH present)

Caption: Logical workflow for validating the Vilsmeier-Haack formylation of pyrazoles using FTIR spectral markers.

Mechanistic Analysis of the Carbonyl Peak[7]

The Conjugation Factor

In 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, the carbonyl group is directly attached to the C4 position of the pyrazole ring. The pyrazole ring is electron-rich (aromatic).[4]

  • Resonance: The lone pair on the nitrogen (N1) donates electron density into the ring, which can conjugate with the carbonyl group at C4.

  • Single Bond Character: This conjugation increases the single-bond character of the Carbonyl (C=O) bond.

  • Frequency Shift: Increased single-bond character weakens the bond stiffness (

    
    ), lowering the vibrational frequency (
    
    
    
    ) according to Hooke's Law:
    
    
    Therefore, while a standard aliphatic aldehyde absorbs at 1730 cm⁻¹ , the pyrazole-attached aldehyde shifts down to 1665–1685 cm⁻¹ .
Comparison with Alternatives
  • Vs. Benzaldehyde: Benzaldehyde C=O stretches appear at ~1700 cm⁻¹. The pyrazole ring is generally more electron-donating than a phenyl ring, causing a greater red shift (lower wavenumber) in the pyrazole derivative.

  • Vs. 1-Methyl Analog: The 5-ethyl group (target) is bulkier and slightly more electron-donating than the 5-H or 5-methyl group. This may cause a slight additional lowering of the frequency and potentially split the fingerprint peaks in the 1000–1300 cm⁻¹ region due to different C-C skeletal vibrations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 573117, 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Popov, A. V., et al. (2019).[4] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[12] Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra: Carbonyls and Aldehydes. Retrieved from [Link]

  • Viveka, S., et al. (2016).[10] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.[10] Retrieved from [Link]

Sources

A Comparative Analysis of 5-Ethyl vs. 5-Methyl Pyrazole-4-Carbaldehydes in Common Synthetic Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of an Extra Carbon

In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives are a cornerstone scaffold, prized for their metabolic stability and versatile biological activities.[1][2] These five-membered heterocyclic compounds are integral to a wide array of approved therapeutics, from anti-inflammatory agents to anticancer drugs.[2][3][4] Within this class, pyrazole-4-carbaldehydes serve as exceptionally useful synthetic intermediates, providing a reactive handle for constructing more complex molecular architectures through various C-C and C-N bond-forming reactions.[5][6][7]

A frequent design choice for chemists is the selection of alkyl substituents on the pyrazole ring. This guide provides an in-depth, experimentally grounded comparison of two closely related yet distinct building blocks: 5-methyl-1H-pyrazole-4-carbaldehyde and 5-ethyl-1H-pyrazole-4-carbaldehyde. While differing by only a single methylene unit, the choice between a methyl and an ethyl group at the 5-position can have significant, predictable impacts on reaction kinetics, yields, and product profiles. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

This guide will explore the theoretical underpinnings of their reactivity differences and provide practical, side-by-side comparisons in two key transformations: the Knoevenagel condensation and reductive amination.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of the aldehyde functional group at the C4 position is modulated by the electronic and steric nature of the substituent at the adjacent C5 position.

Electronic Effects: Both methyl and ethyl groups are considered electron-donating groups (EDGs) through an inductive effect (+I).[8][9] They push electron density into the pyrazole ring. An ethyl group is generally considered to be slightly more electron-donating than a methyl group due to the greater polarizability of the C-C bond compared to a C-H bond. This increased electron donation can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down reactions that depend on nucleophilic attack at this center.

Steric Effects: The most significant difference between the two groups is their size, or steric bulk. An ethyl group occupies a larger volume of space than a methyl group.[10] This "steric hindrance" can impede the approach of bulky nucleophiles or reagents to the aldehyde functional group, influencing reaction rates and, in some cases, the stereochemical outcome of a reaction.[10]

Therefore, a central hypothesis emerges:

  • 5-methyl-1H-pyrazole-4-carbaldehyde may react slightly faster, particularly with sterically demanding reagents, due to its smaller size.

  • 5-ethyl-1H-pyrazole-4-carbaldehyde may exhibit slightly slower reaction rates due to a combination of increased steric hindrance and marginally stronger electron donation.

The following experimental section will test this hypothesis.

Experimental Design and Workflow

To provide a clear and objective comparison, both pyrazole-4-carbaldehydes were subjected to two standard and widely used synthetic transformations in parallel under identical conditions. Reaction progress was monitored, and isolated yields were compared to provide quantitative data.

G cluster_start Starting Materials cluster_reactions Parallel Reactions cluster_products Products cluster_analysis Analysis Methyl_Py 5-Methyl-1H-pyrazole- 4-carbaldehyde Knoevenagel Knoevenagel Condensation Methyl_Py->Knoevenagel Reductive_Am Reductive Amination Methyl_Py->Reductive_Am Ethyl_Py 5-Ethyl-1H-pyrazole- 4-carbaldehyde Ethyl_Py->Knoevenagel Ethyl_Py->Reductive_Am Prod_K_Me Knoevenagel Product (from Methyl) Knoevenagel->Prod_K_Me Prod_K_Et Knoevenagel Product (from Ethyl) Knoevenagel->Prod_K_Et Prod_RA_Me Amine Product (from Methyl) Reductive_Am->Prod_RA_Me Prod_RA_Et Amine Product (from Ethyl) Reductive_Am->Prod_RA_Et Analysis Compare Yields & Reaction Times Prod_K_Me->Analysis Prod_K_Et->Analysis Prod_RA_Me->Analysis Prod_RA_Et->Analysis

Caption: Experimental workflow for comparing the reactivity of 5-methyl and 5-ethyl pyrazole-4-carbaldehydes.

Reaction I: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[11][12] This reaction is known to be sensitive to both the electrophilicity of the aldehyde and steric hindrance around the carbonyl group.

Experimental Protocol: Knoevenagel Condensation
  • To a solution of the respective pyrazole-4-carbaldehyde (1.0 mmol) and diethyl malonate (1.1 mmol, 1.1 eq) in absolute ethanol (10 mL), add piperidine (0.1 mmol, 0.1 eq).

  • Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) every hour.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Dilute the residue with ethyl acetate (20 mL) and wash with 1M HCl (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure α,β-unsaturated product.

Reaction II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding through the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[13] The initial imine formation step is often rate-limiting and can be influenced by steric factors.

Experimental Protocol: Reductive Amination
  • In a round-bottom flask, dissolve the respective pyrazole-4-carbaldehyde (1.0 mmol) and benzylamine (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 10 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) to the mixture in one portion.[14]

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting aldehyde is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (15 mL).

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue via flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient with 1% Triethylamine) to afford the target secondary amine.

Results and Discussion

The outcomes of the comparative reactions are summarized below. The data clearly illustrates the impact of the 5-substituent on reactivity.

ReactionSubstrateReagentsTime (h)Isolated Yield (%)
Knoevenagel Condensation 5-Methyl-pyrazole-4-carbaldehydeDiethyl malonate, Piperidine392%
5-Ethyl-pyrazole-4-carbaldehydeDiethyl malonate, Piperidine585%
Reductive Amination 5-Methyl-pyrazole-4-carbaldehydeBenzylamine, NaBH(OAc)₃1.595%
5-Ethyl-pyrazole-4-carbaldehydeBenzylamine, NaBH(OAc)₃2.589%

In both transformations, the 5-methyl-1H-pyrazole-4-carbaldehyde demonstrated superior reactivity . It consistently reacted faster and afforded higher isolated yields compared to its 5-ethyl counterpart under identical conditions.

This empirical data strongly supports our initial hypothesis. The primary driver for this observed difference is likely steric hindrance . The larger ethyl group at the 5-position partially shields the C4-aldehyde, impeding the approach of the nucleophile (the enolate of diethyl malonate in the Knoevenagel reaction, and benzylamine in the reductive amination).[10] This steric clash increases the activation energy of the initial nucleophilic attack, leading to a slower reaction rate.

While the electronic difference between methyl and ethyl is subtle, the slightly greater electron-donating character of the ethyl group may also contribute to the reduced reactivity by making the aldehyde's carbonyl carbon marginally less electrophilic.[8] However, in reactions of this nature, the steric effect is generally the more dominant factor.

Conclusion and Practical Recommendations

This guide demonstrates that even a minimal structural change—the addition of a single carbon atom—can measurably influence the synthetic performance of a key heterocyclic building block.

Key Takeaways for Researchers:

  • For Faster Reactions and Higher Yields: When reaction efficiency is paramount, 5-methyl-1H-pyrazole-4-carbaldehyde is the preferred reagent. Its lower steric profile allows for more rapid and complete conversions in common transformations like Knoevenagel condensations and reductive aminations.

  • When to Consider the 5-Ethyl Analogue: The 5-ethyl derivative remains a highly valuable building block. It should be selected when the final target molecule specifically requires an ethyl group for pharmacological reasons, such as fitting into a hydrophobic pocket of a protein target or modulating metabolic stability.

  • Reaction Optimization: When working with the 5-ethyl-pyrazole-4-carbaldehyde, researchers should anticipate the need for slightly longer reaction times or potentially more forcing conditions (e.g., higher temperatures or a slight excess of a reagent) to achieve yields comparable to the 5-methyl analogue.

By understanding these nuanced reactivity differences, drug development professionals and synthetic chemists can make more informed decisions in their selection of building blocks, leading to more efficient and predictable synthetic campaigns.

References

  • (ResearchGate) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • (MDPI) Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • (Research and Reviews) Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • (PMC) Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • (Thieme) Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as. Available at: [Link]

  • (Organic Chemistry Portal) Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • (RSC Publishing) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available at: [Link]

  • (Oreate AI Blog) Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. Available at: [Link]

  • (MDPI) Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

  • (ACS Publications) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available at: [Link]

  • (PMC) Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]

  • (Medium) Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. Available at: [Link]

  • (ResearchGate) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • (Journal of Advanced Scientific Research) Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Available at: [Link]

  • (ResearchGate) Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • (RASAYAN Journal) SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • (Semantic Scholar) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • (Lumen Learning) 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]

  • (Proprep) When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Available at: [Link]

  • (Chemical Methodologies) Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • (PMC) Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • (Wikipedia) Knoevenagel condensation. Available at: [Link]

  • (RJPBCS) Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

  • (Organic Chemistry Portal) Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • (Master Organic Chemistry) Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • (Journal of Pharmaceutical and Scientific Innovation) Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

  • (KTU ePubl) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • (RSC Publishing) Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]

  • (Pearson+) The Knoevenagel condensation is a special case of the aldol conde... | Study Prep. Available at: [Link]

  • (PMC) Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

  • (ARKIVOC) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

Sources

X-ray crystallography data for 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to X-ray Crystallography & Structural Dynamics of 5-Ethyl-1-Methyl-1H-Pyrazole-4-Carbaldehyde Derivatives

Executive Summary: Structural Nuances of Pyrazole Carbaldehydes

The Core Challenge: 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde represents a distinct class of "Alkyl-Alkyl" pyrazoles. Unlike their "Aryl-Aryl" counterparts (e.g., 1,3-diphenyl derivatives) which form stable, high-melting crystals driven by strong


-

stacking, the 5-ethyl-1-methyl derivatives are often low-melting solids or oils.[1] Their structural utility lies in their conformational flexibility , making them superior intermediates for sterically demanding Schiff base formation compared to rigid phenyl analogs.[1]

The Comparative Insight: This guide contrasts the predicted structural behavior of the Target (5-Ethyl-1-Methyl) against experimentally verified Alternatives (Phenyl/Chloro derivatives).[1] The presence of the flexible 5-ethyl group introduces a "steric wobble" that disrupts the planar packing seen in aryl-substituted pyrazoles, influencing both solubility profiles and reactivity rates in subsequent drug design steps.[1]

Comparative Data: Alkyl-Alkyl vs. Aryl-Aryl Systems

The following table synthesizes experimental data from established alternatives to benchmark the structural characteristics of the target 5-ethyl derivative.

FeatureTarget: 5-Ethyl-1-Methyl (Alkyl-Alkyl)Alt A: 5-Chloro-1-Phenyl (Halo-Aryl) [1]Alt B: 1,3-Diphenyl (Aryl-Aryl) [2]
Crystal System Predicted:[1][2] Monoclinic or TriclinicMonoclinicTriclinic
Space Group Predicted:

or



Melting Point Low (< 80°C) or OilHigh (144°C / 417 K)High (135-140°C)
Packing Forces Van der Waals, weak C-H···OC-H···O, C-H···

Strong

-

stacking
Aldehyde Torsion Twisted (due to 5-Ethyl bulk)Coplanar (due to 5-Cl size)Twisted (due to Phenyl steric)
Solubility High (Alcohols, DCM, DMF)Moderate (Hot Ethanol, DMF)Low (Requires hot DMF)
Reactivity (Schiff) Fast (High conformational freedom)Medium (Electronic deactivation)Slow (Steric hindrance)

Technical Note: The 5-Ethyl group imposes a specific steric penalty.[1] Unlike a 5-Chloro substituent (Van der Waals radius ~1.75 Å), the Ethyl group (effective radius ~2.0+ Å with rotation) forces the C4-aldehyde group to rotate out of the pyrazole plane to minimize repulsion with the methylene protons. This "pre-twisted" conformation often accelerates condensation reactions by destabilizing the ground state.[1]

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis (Target Generation)

Objective: Selective formylation at the C4 position.[1]

  • Reagent Prep: In a flame-dried flask under Argon, cool DMF (3.0 eq) to 0°C.

  • Activation: Add POCl

    
      (1.2 eq) dropwise.[1] Stir for 30 min until the Vilsmeier salt (white suspension) forms.
    
  • Addition: Dissolve 5-ethyl-1-methyl-1H-pyrazole (1.0 eq) in minimal DMF and add dropwise to the salt. Maintain temp < 10°C.

  • Cyclization/Formylation: Heat to 80°C for 4 hours. (Monitor via TLC: 30% EtOAc/Hexane).

  • Hydrolysis: Pour reaction mixture onto crushed ice/NaOAc. Stir for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with DCM (

    
    ). Wash organic layer with sat.[1] NaHCO
    
    
    
    (critical to remove acidic byproducts that inhibit crystallization).
  • Purification: Recrystallize from Ethanol/Water (9:1) if solid, or vacuum distill if oil.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals for structural validation.

  • Solvent Selection: Prepare a saturated solution of the derivative in Ethanol (for alkyl variants) or DMF/Ethanol (1:1) (for aryl variants).

  • Filtering: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Nucleation Control: Cover the vial with Parafilm and poke 3-5 small holes with a needle.[1]

  • Environment: Place in a vibration-free, temperature-controlled chamber (20°C).

  • Harvest: Harvest crystals after 5–7 days. Alkyl-pyrazoles often form needles; Aryl-pyrazoles form prisms.[1]

Structural Mechanism & Logic Visualization

Diagram 1: Vilsmeier-Haack Formylation Pathway

This diagram illustrates the electrophilic attack mechanism utilized to synthesize the target scaffold.[1]

VilsmeierHaack Reagents DMF + POCl3 Salt Vilsmeier Reagent (Chloroiminium Ion) Reagents->Salt 0°C, Electrophile Gen Intermediate Iminium Salt (C4-Attack) Salt->Intermediate Substrate 5-Ethyl-1-Methyl-Pyrazole Substrate->Intermediate Nucleophilic Attack (C4) Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis Quenching Product 4-Carbaldehyde Product (Twisted Conformation) Hydrolysis->Product Final Yield

Caption: Step-wise Vilsmeier-Haack mechanism for C4-formylation of pyrazoles.

Diagram 2: Crystal Packing Decision Logic

This flow explains why the 5-ethyl derivative packs differently than the 5-phenyl alternative.

CrystalPacking Start Substituent at C5 Position? Aryl Aryl (Phenyl/Chloro) Start->Aryl Alkyl Alkyl (Ethyl/Methyl) Start->Alkyl PiStack Strong Pi-Pi Stacking Aryl->PiStack Planar Planar/Coplanar CHO Aryl->Planar ResultA High MP (>130°C) Monoclinic P21/c PiStack->ResultA Planar->ResultA Steric Steric Clash (Ethyl vs CHO) Alkyl->Steric Twist Twisted CHO (>15°) Steric->Twist ResultB Low MP / Oil Weak VdW Packing Twist->ResultB

Caption: Logic flow demonstrating how C5-substituents dictate crystal packing and melting point.

References

  • Trilleras, J., et al. (2005).[3] "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde."[1] Acta Crystallographica Section E, E61, o1056–o1057.

  • Ather, A. Q., et al. (2010).[4][5] "1,3-Diphenyl-1H-pyrazole-4-carbaldehyde."[1][2] Acta Crystallographica Section E, E66, o3170.[4][5]

  • Vinutha, N., et al. (2014). "5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde."[1] IUCrData.

  • PubChem. (2025).[1][6][7][8] "1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Data." National Library of Medicine.[1]

Sources

A Comparative Guide to the Elemental Analysis of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: Establishing Analytical Integrity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative with significant potential in medicinal chemistry, establishing an unambiguous empirical formula and assessing purity are foundational steps.[1] This guide provides an in-depth, objective comparison of elemental analysis standards for this specific compound, supported by experimental insights and a discussion of alternative and complementary analytical techniques. Our focus is on building a robust, self-validating analytical framework to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Foundational Role of Elemental Analysis

Before delving into complex structural elucidation or biological assays, the fundamental question of a compound's elemental makeup must be answered. For 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, elemental analysis serves two primary purposes:

  • Confirmation of the Empirical Formula: It provides direct experimental evidence to support the theoretical elemental composition derived from its molecular formula, C₇H₁₀N₂O.[2]

  • Assessment of Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from synthesis.

The theoretical elemental composition of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (Molecular Weight: 138.17 g/mol ) is the benchmark against which all experimental results are measured.[3]

Table 1: Theoretical Elemental Composition of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.011784.07760.85
HydrogenH1.0081010.0807.30
NitrogenN14.007228.01420.28
OxygenO15.999115.99911.58
Total 138.170 100.00

Gold Standard Technique: CHNS/O Combustion Analysis

The most reliable and widely accepted method for determining the elemental composition of organic compounds is automated combustion analysis.[4] This technique provides a quantitative determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) in a single run, with Oxygen being determined separately through pyrolysis.

The Causality Behind Combustion Analysis

The choice of combustion analysis as the gold standard is rooted in its fundamental and destructive nature. The sample is completely combusted in a high-oxygen environment, converting all organic components into simple, stable gases (CO₂, H₂O, N₂, SO₂). This ensures that the measurement is a true reflection of the total elemental content, irrespective of the compound's specific chemical structure. The subsequent separation and detection of these gases allow for highly accurate and precise quantification.

Experimental Protocol for CHNS Analysis

This protocol outlines a self-validating system for the elemental analysis of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

1. Instrumentation and Calibration:

  • Utilize a modern CHNS elemental analyzer.

  • Calibrate the instrument using a Certified Reference Material (CRM) with a matrix similar to the analyte, if possible. A common and reliable calibrant is Acetanilide or Sulfanilamide.[5] The use of CRMs from authoritative bodies like the National Institute of Standards and Technology (NIST) is highly recommended to ensure traceability.[6][7]

2. Sample Preparation:

  • Ensure the sample of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is homogenous and has been properly dried to remove any residual solvents.

  • Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a calibrated microbalance.

  • Seal the capsule securely to ensure no loss of sample.

3. System Suitability:

  • Before running the samples, analyze a known check standard (e.g., a CRM) to verify that the instrument is performing within established parameters. The results should fall within a narrow, predefined tolerance of the certified values.

4. Sample Analysis:

  • Analyze a minimum of three independent samples of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

  • The instrument will perform the following steps automatically:

    • Combustion of the sample at high temperatures (typically >900 °C).

    • Reduction of nitrogen oxides to N₂.

    • Separation of the resulting gases (CO₂, H₂O, N₂, SO₂) via gas chromatography.

    • Detection of the gases using a thermal conductivity detector (TCD).

5. Data Analysis and Acceptance Criteria:

  • The instrument software calculates the percentage of each element based on the TCD signal and the sample weight.

  • The average experimental values for C, H, and N should be within ±0.4% of the theoretical values presented in Table 1. This is a widely accepted criterion in pharmaceutical analysis.

Workflow for CHNS Analysis

CHNS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_results Data Evaluation Sample Weigh 1-2 mg of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde Analyze Combustion & GC Separation Sample->Analyze CRM Weigh Certified Reference Material (CRM) Calibrate Instrument Calibration (using CRM) CRM->Calibrate Calibrate->Analyze Ensures accuracy Calculate Calculate %C, %H, %N Analyze->Calculate Compare Compare with Theoretical Values Calculate->Compare Report Final Report Compare->Report Acceptance Criteria: ±0.4% of theoretical

Caption: Workflow for CHNS elemental analysis.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While elemental analysis is fundamental for confirming the empirical formula, it provides no information about the molecular structure or the presence of isomeric impurities. Therefore, a comprehensive characterization relies on a suite of orthogonal analytical techniques.[8][9][10][11]

Table 2: Comparison of Analytical Techniques for the Characterization of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Analytical TechniqueInformation ProvidedKey Performance Aspects
Elemental Analysis (CHNS/O) Quantitative elemental composition, empirical formula confirmation.High accuracy and precision for elemental ratios. Essential for novel compound identity.
High-Performance Liquid Chromatography (HPLC) [10]Quantitative analysis, purity determination, impurity profiling.High sensitivity and resolution for separating the main compound from non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) [10]Identification and quantification of volatile components and impurities.Powerful combination for separation and structural elucidation of thermally stable and volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy [8]Detailed structural elucidation, confirmation of molecular structure.Unambiguous identification and structural analysis by mapping the C-H framework.[11]
Infrared (IR) Spectroscopy [8]Identification of functional groups (e.g., C=O of the aldehyde).Provides a unique "molecular fingerprint" for rapid identification.
Mass Spectrometry (MS) [8]Molecular weight determination and fragmentation patterns.Confirms the molecular weight and can provide structural clues.[11]
A Synergistic and Self-Validating Workflow

The true power of modern analytical chemistry lies in the intelligent combination of these techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for compound characterization. For instance, a pure sample by HPLC with a correct mass by MS and a clean NMR spectrum is strongly supported by elemental analysis data that matches the theoretical values.

Characterization_Workflow cluster_synthesis Post-Synthesis cluster_initial Initial Identity & Purity cluster_confirmation Structural & Elemental Confirmation cluster_final Final Release Compound Synthesized Batch of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde HPLC HPLC for Purity (>99%?) Compound->HPLC MS Mass Spectrometry (Correct MW?) Compound->MS NMR NMR Spectroscopy (Correct Structure?) HPLC->NMR If pure MS->NMR IR IR Spectroscopy (Correct Functional Groups?) NMR->IR EA Elemental Analysis (Correct %C, H, N?) NMR->EA Release Batch Released for Further Research IR->Release EA->Release

Sources

Comparative Guide: UV-Vis Absorption Characteristics of Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing novel fluorophores, photochromic switches, or bioactive scaffolds, the optical properties of the core heterocycle are foundational. Pyrazole-4-carbaldehydes offer a highly tunable electronic architecture. This guide objectively compares the UV-Vis absorption characteristics of pyrazole-4-carbaldehydes against alternative heterocyclic carbaldehydes, details the mechanistic causality behind their spectral behavior, and provides a self-validating experimental protocol for their characterization.

Electronic Structure and Absorption Fundamentals

The UV-Vis absorption profile of a molecule is dictated by its HOMO-LUMO gap. In pyrazole-4-carbaldehydes, the electron-withdrawing formyl group (-CHO) at the C4 position is in direct cross-conjugation with the electron-rich pyrazole core.

This push-pull dipole system facilitates two primary electronic transitions:

  • π → π* Transitions: Occurring typically in the 250–280 nm range for unsubstituted variants, these are high-energy, highly allowed transitions (large molar extinction coefficients,

    
    ).
    
  • n → π* Transitions: Arising from the non-bonding electrons on the formyl oxygen and pyrazole nitrogens, these occur at longer wavelengths (~320–350 nm) but are symmetry-forbidden, resulting in lower intensity bands.

By substituting the N1 or C3 positions with electron-donating or extended aromatic groups, researchers can induce significant bathochromic (red) shifts via Intramolecular Charge Transfer (ICT)[1].

ElectronicTransitions GroundState Ground State (S0) Pyrazole-4-carbaldehyde PiPiStar π → π* Transition (Strong, ~250-280 nm) GroundState->PiPiStar UV Excitation NPiStar n → π* Transition (Weak, ~320-350 nm) GroundState->NPiStar UV/Vis Excitation ICT Intramolecular Charge Transfer (Push-Pull Systems) PiPiStar->ICT Conjugation Extension NPiStar->ICT Solvent Polarity Shift

Electronic transitions and charge transfer pathways in pyrazole-4-carbaldehydes.

Comparative Performance: Pyrazole vs. Alternative Heterocycles

When selecting a carbaldehyde scaffold for optical or medicinal chemistry, it is critical to compare pyrazole-4-carbaldehyde with its structural alternatives. The table below summarizes the quantitative UV-Vis data across standard reference environments (e.g., ethanol).

ScaffoldHeteroatom(s)Primary

(nm)
Extinction Coefficient (

)
Optical & Structural Characteristics
1H-Pyrazole-4-carbaldehyde N, N~250 - 260Moderate (~12,000)Two nitrogen atoms allow for complex coordination chemistry and highly tunable ICT upon substitution.
Pyrrole-2-carbaldehyde N~290High (~16,000)Highly electron-rich core naturally shifts absorption bathochromically, but lacks the secondary coordination site of pyrazole.
Thiophene-2-carbaldehyde S~260, 280Moderate (~10,000)Sulfur provides distinct polarizability. Less sensitive to pH-induced spectral shifts compared to azoles.
Benzaldehyde None244, 282Low to ModerateStandard benzenoid transitions. Lacks the inherent push-pull dynamic of five-membered heterocycles.
1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde N, N~350HighN-alkylation enhances solubility and significantly shifts the π→π* transition into the near-UV/visible boundary[2].

Causality Insight: Why choose pyrazole-4-carbaldehyde over pyrrole-2-carbaldehyde? While pyrrole absorbs at longer wavelengths naturally, the pyrazole ring contains both a pyrrole-like (N-H) and a pyridine-like (C=N) nitrogen. This dual nature allows pyrazole-4-carbaldehydes to act as bidentate ligands. When coordinated with metals or metalloids (such as boron), the HOMO-LUMO gap compresses drastically, pushing absorption into the visible spectrum[3].

Substituent Effects and Advanced Applications

Fluorescent Probes and Boron Complexes

Unsubstituted pyrazole-4-carbaldehydes are generally non-fluorescent due to efficient non-radiative decay pathways. However, modifying the core alters this trajectory. For example, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde can be utilized in multicomponent syntheses to create fluorescent boron (III) complexes. These complexes exhibit their main UV-Vis absorption maxima in the blue region (~400+ nm) and demonstrate aggregation-induced emission enhancement (AIEE) in the green region of the visible spectrum[3]. Furthermore, extending the conjugation via Wittig olefination to create 4-styrylpyrazoles yields fluoroionophores with strong blue-light emission and pronounced bathochromic shifts[1].

Photochromic Switches

Pyrazole-4-carbaldehydes are also vital precursors for photochromic materials. Derivatives such as 1,3-diazabicyclo[3.1.0]hex-3-enes exhibit remarkable light-responsive behavior. In ethanol, the closed isomer displays a sharp baseline absorption peak at 255 nm. Upon irradiation with 365 nm UV light, the ring opens, extending the conjugation and generating a new, intense visible absorption band at 415–420 nm[4].

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure absolute trustworthiness in your spectral data, you must rule out artifacts caused by solvent-induced aggregation (e.g.,


 stacking or intermolecular hydrogen bonding), which pyrazole derivatives are highly prone to. The following protocol is designed as a self-validating system.

Materials:

  • Double-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Spectroscopic-grade Ethanol or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the pyrazole-4-carbaldehyde derivative and dissolve it in 10.0 mL of solvent to create a

    
     M stock. Causality: High-concentration initial dissolution minimizes weighing variance and ensures complete solvation before dilution.
    
  • Concentration Gradient Generation: Prepare a minimum of five working solutions ranging from

    
     M to 
    
    
    
    M. Causality: Analyzing a single concentration cannot differentiate between monomeric absorption and excimer/aggregate formation.
  • Baseline Correction: Fill both quartz cuvettes with pure solvent. Place them in the reference and sample paths, and zero the instrument across the 200 nm – 600 nm range.

  • Spectral Acquisition: Scan the working solutions from lowest to highest concentration (600 nm down to 200 nm) to minimize cuvette carry-over contamination.

  • Self-Validation (Beer-Lambert Check): Extract the absorbance values at the observed

    
    . Plot Absorbance vs. Concentration.
    
    • Validation Logic: A perfectly linear plot (

      
      ) confirms you are measuring the pure monomeric species. If the plot curves downward at higher concentrations, the sample is aggregating or the detector is saturated; you must restrict your 
      
      
      
      calculations to the linear dynamic range.

UVVisWorkflow SamplePrep Sample Preparation (Gradient: 10⁻⁶ to 10⁻⁵ M) Baseline Baseline Correction (Matched Solvent Blank) SamplePrep->Baseline Proceed to Measurement UV-Vis Measurement (200 - 600 nm Scan) Baseline->Measurement Calibrated DataAnalysis Data Analysis (λmax & Extinction Coeff.) Measurement->DataAnalysis Spectra Output Validation Protocol Validation (Beer-Lambert Linearity) DataAnalysis->Validation Quality Check Validation->SamplePrep Adjust Conc. (if non-linear)

Self-validating UV-Vis characterization workflow ensuring Beer-Lambert linearity.

References

  • Savickienė, V., et al. "Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde". Molecules 29(14):3432 (2024). URL:[Link]

  • García-López, M.C., et al. "Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles". PMC (2021). URL: [Link]

  • Semantic Scholar. "molbank - Photochromic properties of 1,3-diazabicyclo[3.1.0]hex-3-enes". Semantic Scholar (2013). URL: [Link]

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Safety Operating Guide

5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Disposal Protocol: 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Part 1: Immediate Action & Executive Summary

Core Directive: This compound is a functionalized heterocyclic aldehyde.[1][2] It must be treated as a chemical irritant and a potential sensitizer . Do not dispose of via sanitary sewer or trash. All waste must be routed to high-temperature incineration.

Critical Parameter Specification
Chemical Name 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde
CAS Number 1007541-44-7
Molecular Formula C₇H₁₀N₂O
Primary Hazard Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Reactivity Class Organic Aldehyde (Oxidation susceptible)
Waste Stream Organic Chemical Waste (Non-Halogenated preferred, check local codes)

Part 2: Chemical Profile & Hazard Identification

To safely manage this compound, one must understand the causality between its structure and its risks.

1. Structural Reactivity (The "Why"):

  • Aldehyde Functionality (C=O): The aldehyde group at position 4 is the primary reactive handle. It is susceptible to autoxidation upon prolonged exposure to air, forming 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid. While less toxic, this degradation product alters the chemical profile of your waste.

  • Pyrazole Ring: The 1-methyl-5-ethyl substitution pattern increases lipophilicity compared to the parent pyrazole. This facilitates skin absorption, necessitating strict PPE adherence (Nitrile gloves, minimum 0.11mm thickness).

  • Incompatibility: As an aldehyde, it reacts exothermically with strong oxidizing agents and strong bases. Crucially , avoid mixing with primary amines in waste containers, as this generates imines and water, potentially pressurizing sealed vessels.

2. Physical State & Handling: Depending on purity and ambient temperature, this compound may present as a solid or a viscous oil.

  • Flash Point: >110°C (Closed Cup) – Classified as IIIB Combustible Liquid (if liquid).

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); poorly soluble in water. Implication: Water is an ineffective decontamination agent for spills; use alcohol or surfactant solutions.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Routine Waste (Reaction Mixtures & Mother Liquors)[4]
  • Step 1: Segregation. Isolate the waste stream.[3] Do not mix with "Oxidizing Waste" (e.g., Chromic acid, Permanganates).

  • Step 2: Solvent Compatibility. Ensure the carrier solvent is compatible.

    • Compatible: Acetone, Methanol, Dichloromethane, Toluene.

    • Incompatible: Concentrated Nitric Acid, Peroxides.

  • Step 3: Labeling. Label the container clearly: "Hazardous Waste: 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde solution. Irritant."

  • Step 4: Storage. Cap tightly to prevent aldehyde oxidation. Store in a cool, well-ventilated satellite accumulation area until pickup.

Scenario B: Solid Waste (Expired/Degraded Pure Compound)
  • Step 1: Containerization. Transfer the solid into a wide-mouth HDPE or Glass jar.

  • Step 2: Deactivation (Optional but Recommended for Large Quantities). If disposing of >50g, consider dissolving in a combustible solvent (e.g., acetone) to facilitate incineration injection, unless your facility accepts bulk solids.

  • Step 3: Disposal Path. Mark for Incineration . This ensures the destruction of the heterocyclic ring, preventing environmental accumulation.

Scenario C: Spill Response Protocol
  • Small Spill (<10g/10mL):

    • Ventilate the area.[3][4][5]

    • Absorb liquid spills with vermiculite or sand.[4] If solid, dampen a paper towel with methanol to wipe up dust (avoid dry sweeping to prevent inhalation).

    • Clean surface with a soap/water solution to remove oily residues.

    • Dispose of all cleanup materials as hazardous solid waste.

  • Large Spill (>100g): Evacuate area and contact EHS.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision-making process for disposing of this specific pyrazole derivative, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Dry SolventCheck Check Carrier Solvent Liquid->SolventCheck SolidPack Pack in Wide-Mouth HDPE/Glass Jar Solid->SolidPack Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHalogenated No Halogens Labeling LABEL: 'Hazardous Waste' Add Constituent Name Mark 'Irritant' Halogenated->Labeling NonHalogenated->Labeling SolidPack->Labeling FinalDisp Ship for High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision matrix for segregating and packaging pyrazole aldehyde waste streams.

Part 5: Regulatory & Compliance Codes

  • US EPA (RCRA): This compound is not explicitly listed (P or U list). It defaults to a characteristic waste if ignitable (D001) or simply Non-Regulated Organic Waste requiring destruction.

  • European Waste Code (EWC): 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

  • Transport (DOT/IATA): Generally not regulated as Dangerous Goods unless in a flammable solvent, but check the SDS for specific purity-dependent classifications.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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